Ethyl 2,5-dibromothiazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIBOLCDWLABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586050 | |
| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208264-60-2 | |
| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,5-dibromothiazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, valued for its utility in the synthesis of diverse bioactive compounds and functional materials. This technical guide provides an in-depth exploration of a reliable and efficient three-step synthetic pathway to this versatile molecule. The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core heterocyclic scaffold, followed by a Sandmeyer reaction to introduce the first bromine substituent, and culminates in an electrophilic bromination to yield the final product. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the success of each synthetic step, providing a comprehensive resource for researchers in the field.
Introduction: The Significance of this compound
Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to the development of numerous pharmaceutical agents and functional organic materials. The incorporation of bromine atoms onto the thiazole ring at specific positions, as seen in this compound, provides synthetic handles for further molecular elaboration through various cross-coupling reactions. This strategic functionalization allows for the construction of complex molecular architectures with tailored biological activities or material properties. The title compound serves as a crucial intermediate in the synthesis of novel kinase inhibitors, anti-infective agents, and organic semiconductors.
The Synthetic Pathway: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a robust three-step sequence, which is outlined below. This pathway is designed for efficiency, scalability, and control over the introduction of the functional groups.
Caption: Synthetic workflow for this compound.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The initial step involves the construction of the thiazole ring via the Hantzsch thiazole synthesis. This classic condensation reaction between a thiourea and an α-haloketone provides a straightforward and high-yielding route to the 2-aminothiazole core.
Reaction:
Thiourea + Ethyl 3-bromo-2-oxopropanoate → Ethyl 2-aminothiazole-4-carboxylate
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and ethanol.
-
Stir the mixture until the thiourea is completely dissolved.
-
Slowly add ethyl 3-bromo-2-oxopropanoate (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Ethyl 2-aminothiazole-4-carboxylate as a pale yellow solid.[1]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction at a moderate reflux temperature.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the condensation and cyclization steps.
-
Aqueous Workup: The product is sparingly soluble in water, allowing for its facile isolation by precipitation upon dilution of the ethanolic reaction mixture.
Step 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-bromothiazole-4-carboxylate
The conversion of the 2-amino group to a bromo functionality is achieved through the Sandmeyer reaction.[2][3][4] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a bromide ion, catalyzed by a copper(I) salt.
Reaction:
Ethyl 2-aminothiazole-4-carboxylate → Ethyl 2-bromothiazole-4-carboxylate
Experimental Protocol:
-
In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Ethyl 2-bromothiazole-4-carboxylate.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Sodium Nitrite and Hydrobromic Acid: These reagents generate nitrous acid in situ, which is the diazotizing agent.
-
Copper(I) Bromide: This acts as a catalyst in the Sandmeyer reaction, facilitating the single-electron transfer process that leads to the displacement of the diazonium group by bromide.[3]
Step 3: Electrophilic Bromination to Yield this compound
The final step is the selective bromination at the 5-position of the thiazole ring. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The 5-position is generally the most reactive site for such substitutions in 2-substituted thiazoles.
Reaction:
Ethyl 2-bromothiazole-4-carboxylate → this compound
Experimental Protocol:
-
Dissolve Ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.1 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions.
-
Acetonitrile/Dichloromethane as Solvent: These aprotic solvents are suitable for electrophilic bromination and do not interfere with the reaction.
-
Room Temperature Reaction: The electron-rich nature of the thiazole ring allows the bromination to proceed at a moderate temperature without the need for strong heating or harsh catalysts.
Quantitative Data Summary
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| 1 | Thiourea, Ethyl 3-bromo-2-oxopropanoate | Ethyl 2-aminothiazole-4-carboxylate | 85-95 | >98 |
| 2 | Ethyl 2-aminothiazole-4-carboxylate, NaNO₂, CuBr | Ethyl 2-bromothiazole-4-carboxylate | 60-75 | >97 |
| 3 | Ethyl 2-bromothiazole-4-carboxylate, NBS | This compound | 70-85 | >98 |
Mechanistic Insights
Caption: Simplified mechanistic overview of the synthesis pathway.
The Hantzsch synthesis proceeds through the initial formation of a thiouronium salt intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The Sandmeyer reaction is initiated by the diazotization of the primary amine. The resulting diazonium salt undergoes a single-electron reduction by copper(I) bromide to form an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species to yield the final product and regenerate the copper(I) catalyst.[3] The final electrophilic bromination occurs via the typical mechanism for electrophilic aromatic substitution, involving the attack of the electron-rich thiazole ring on the electrophilic bromine source (NBS) to form a resonance-stabilized carbocation intermediate (sigma complex), which then loses a proton to restore aromaticity.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and well-documented approach to this compound. By understanding the underlying principles of each reaction and adhering to the optimized experimental protocols, researchers can confidently synthesize this valuable building block for their drug discovery and materials science endeavors. The strategic placement of the two bromine atoms and the ester functionality offers a versatile platform for the creation of novel and complex molecular entities.
References
An In-Depth Technical Guide to Ethyl 2,5-dibromothiazole-4-carboxylate: A Strategic Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No. 208264-60-2), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the strategic value of this molecule, focusing on the causality behind its synthesis and its application in sophisticated chemical transformations. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Profile and Physicochemical Properties
This compound is a highly functionalized thiazole ring, making it a versatile scaffold in synthetic chemistry. The presence of two bromine atoms at electronically distinct positions (C2 and C5) and an ethyl ester moiety provides multiple handles for sequential and site-selective modification.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 208264-60-2 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO₂S | [1] |
| Molecular Weight | 314.98 g/mol | [1] |
| Physical Form | Solid | [1] |
| IUPAC Name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | [1] |
| SMILES | CCOC(=O)c1c(Br)sc(Br)n1 | [1] |
| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway
Caption: Proposed three-step synthesis of this compound.
Detailed Synthesis Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate 1)
This foundational step utilizes the classic Hantzsch thiazole synthesis, a reliable condensation reaction to form the thiazole core.[3]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (3 mol) and ethyl bromopyruvate (2 mol) in absolute ethanol (100 mL).
-
Reaction: Heat the mixture to reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether: ethyl acetate (1:3) solvent system.
-
Work-up & Isolation: Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-aminothiazole-4-carboxylate, will precipitate. Collect the off-white solid by filtration, wash with cold ethanol, and dry under vacuum.[3] The expected yield is approximately 70%.[3]
Protocol 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate (Intermediate 2)
The transformation of the C2-amino group to a bromide is efficiently achieved via a Sandmeyer-type reaction. This is a critical step, as direct bromination of the amino-substituted thiazole would be complex and low-yielding. The use of tert-butyl nitrite and a copper(II) source is a standard and effective method for this diazotization-bromination sequence.[4][5]
-
Reagents & Setup: In a flask maintained at 0 °C (ice bath), dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile.
-
Reaction: Add tert-butyl nitrite (1.5 eq) dropwise to the cooled solution, ensuring the temperature remains below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up & Isolation: Quench the reaction by pouring it into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl 2-bromothiazole-4-carboxylate.[4]
Protocol 3: Synthesis of this compound (Target Molecule)
The final step involves the electrophilic bromination of the thiazole ring. The C5 position is the most electron-rich and is therefore the preferential site for this substitution, a known reactivity pattern for thiazole derivatives.[6]
-
Reagents & Setup: Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in glacial acetic acid.
-
Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution. Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up & Isolation: Pour the reaction mixture into a large volume of ice-water. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a cold, dilute solution of sodium thiosulfate to remove any residual bromine. Dry the product under vacuum.
The Core Utility: Regioselective Cross-Coupling Reactions
The primary value of this compound lies in the differential reactivity of its two carbon-bromine bonds. In palladium-catalyzed cross-coupling reactions, the C2 position is significantly more electron-deficient than the C5 position. This electronic disparity is the cornerstone of its utility, as it facilitates the oxidative addition of a Pd(0) catalyst preferentially at the C2-Br bond.[6] This allows for predictable, sequential, and site-selective functionalization, which is a key strategy in building molecular complexity for drug libraries.
Suzuki-Miyaura Coupling: Selective C2-Arylation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C-C bonds.[7] The protocol below is designed for the selective mono-arylation at the C2 position.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Regioselective Suzuki-Miyaura Coupling
-
Reagents & Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 eq). Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst.
-
Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir under an argon atmosphere for 12-24 hours. Monitor the reaction progress by LC-MS or TLC. The primary product will be the C2-arylated mono-bromo species.
-
Work-up & Isolation: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the Ethyl 5-bromo-2-arylthiazole-4-carboxylate product.[8][9]
Causality Note: The choice of a phosphine ligand like PPh₃ stabilizes the Pd(0) catalyst, while the base is crucial for activating the boronic acid to facilitate the transmetalation step.[7] The higher temperature provides the necessary energy to overcome the activation barrier for the rate-limiting oxidative addition step.
Sonogashira Coupling: Selective C2-Alkynylation
The Sonogashira coupling is an indispensable tool for installing alkyne functionalities, which are valuable for further click chemistry modifications or as structural elements in pharmacophores.[10] Similar to the Suzuki coupling, this reaction proceeds selectively at the more reactive C2 position.
Protocol 5: Regioselective Copper-Free Sonogashira Coupling
-
Reagents & Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq), the terminal alkyne (1.2 eq), and a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq).
-
Solvent & Base: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). While traditional Sonogashira reactions use a copper(I) co-catalyst, copper-free conditions are often preferred in pharmaceutical synthesis to avoid contamination and simplify purification.[11]
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up & Isolation: Once the reaction is complete, filter the mixture through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired Ethyl 5-bromo-2-alkynylthiazole-4-carboxylate.[12]
Applications in Medicinal Chemistry and Drug Development
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding contribute to its frequent use. This compound serves as a strategic starting point for building molecules with therapeutic potential.
-
Kinase Inhibitors: The thiazole core is a common feature in many kinase inhibitors, which are critical in oncology. The ability to selectively functionalize the C2 and C5 positions allows for the systematic exploration of the chemical space around the scaffold to optimize binding affinity and selectivity.[2]
-
Metabolic Disease Targets: Thiazole derivatives are key intermediates in the synthesis of drugs for metabolic disorders. For example, a related thiazole carboxylate is a crucial building block for Febuxostat, a drug used to treat hyperuricemia and gout.[13][14][15] The synthetic strategies enabled by the dibromo-scaffold are directly applicable to the synthesis of such complex molecules.
-
Agrochemicals and Other Bioactive Compounds: The reactivity of this building block also makes it valuable in the development of novel agrochemicals and other biologically active compounds where a decorated thiazole core is desired.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is a non-negotiable aspect of experimental integrity.
-
Hazard Classification: this compound is classified as a combustible solid.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic compounds.
References
- 1. CAS 208264-60-2: this compound [cymitquimica.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-bromothiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira Cross‐Coupling Reactions Catalysed by Copper‐Free Palladium Zeolites | Semantic Scholar [semanticscholar.org]
- 12. ijnc.ir [ijnc.ir]
- 13. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
An In-Depth Technical Guide to Ethyl 2,5-dibromothiazole-4-carboxylate: A Versatile Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dibromothiazole-4-carboxylate is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by a thiazole core substituted with two bromine atoms and an ethyl carboxylate group, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. The presence of two reactive bromine sites allows for selective functionalization, making it a valuable intermediate in the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its molecular structure, key chemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery.
Molecular Structure and Physicochemical Properties
The structural and physical characteristics of this compound are fundamental to its reactivity and utility in chemical synthesis.
Molecular Structure Elucidation
The molecular formula of this compound is C₆H₅Br₂NO₂S.[1][2][3] Its structure consists of a central five-membered thiazole ring, which is a sulfur and nitrogen-containing heterocycle. This core is substituted at the 2 and 5 positions with bromine atoms and at the 4-position with an ethyl carboxylate group.[4] The presence of the electron-withdrawing bromine atoms and the ester group significantly influences the electron density of the thiazole ring, impacting its reactivity in various chemical transformations.[4]
Below is a two-dimensional representation of the molecular structure:
Caption: Molecular structure of this compound.
Physicochemical Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Br₂NO₂S | [1][2][3] |
| Molecular Weight | 314.98 g/mol | [1][2] |
| CAS Number | 208264-60-2 | [1][2][5] |
| Appearance | Solid | [1] |
| SMILES String | CCOC(=O)C1=C(SC(=N1)Br)Br | [1] |
| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |
Synthesis of this compound
Experimental Protocol: A Proposed Synthetic Route
This proposed synthesis involves the bromination of an appropriate thiazole precursor. The starting material, ethyl 2-aminothiazole-4-carboxylate, is commercially available.
Step 1: Diazotization of Ethyl 2-aminothiazole-4-carboxylate
This initial step converts the amino group into a diazonium salt, which is a good leaving group for subsequent nucleophilic substitution.
-
Dissolution: Dissolve ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr). The reaction vessel should be kept in an ice bath to maintain a low temperature (0-5 °C).
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture with vigorous stirring. The temperature must be strictly controlled to prevent the decomposition of the unstable diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
Intermediate Formation: The completion of this step yields an in-situ solution of the corresponding diazonium salt.
Step 2: Sandmeyer-type Bromination
This step introduces the first bromine atom at the 2-position of the thiazole ring.
-
Catalyst Preparation: Prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Bromination: Slowly add the cold diazonium salt solution from Step 1 to the CuBr/HBr solution. Nitrogen gas will be evolved during this process. The reaction is typically stirred for several hours at or slightly above room temperature to ensure complete conversion.
-
Work-up: After the reaction is complete, the mixture is typically extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield ethyl 2-bromothiazole-4-carboxylate.
Step 3: Direct Bromination at the 5-position
The second bromine atom is introduced at the 5-position of the thiazole ring through electrophilic substitution.
-
Reaction Setup: Dissolve the ethyl 2-bromothiazole-4-carboxylate obtained from Step 2 in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.
-
Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, to the solution. The reaction may require heating or initiation with a radical initiator depending on the specific conditions.
-
Reaction Monitoring: The progress of the reaction should be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Purification: Upon completion, the reaction mixture is worked up by quenching any excess bromine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the final product, this compound.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-dibromothiazole-4-carboxylate
Introduction
Ethyl 2,5-dibromothiazole-4-carboxylate is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its rigid thiazole core, substituted with two bromine atoms and an ethyl ester group, offers multiple reaction sites for further chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
Molecular Structure and Key Features
The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. This compound comprises a central five-membered thiazole ring, an ethyl ester functional group at position 4, and bromine substituents at positions 2 and 5.
Molecular Formula: C₆H₅Br₂NO₂S[1] Molecular Weight: 314.98 g/mol [1]
The key structural features to consider are:
-
Aromatic Thiazole Ring: A heterocyclic system containing sulfur and nitrogen, influencing the electronic environment of its constituent atoms.
-
Electron-Withdrawing Groups: The two bromine atoms and the carboxylate group significantly influence the chemical shifts in NMR spectroscopy.
-
Ethyl Ester Group: This group will give rise to characteristic signals in both NMR and IR spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3]
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei (protons) in a magnetic field. The chemical environment of each proton influences its resonance frequency, resulting in a chemical shift (δ) measured in parts per million (ppm). The area under each peak (integration) is proportional to the number of protons it represents, and spin-spin coupling between adjacent protons causes signals to split into characteristic patterns (multiplicity).[4][5]
Predicted Spectrum: The structure of this compound suggests a simple ¹H NMR spectrum, as there are no protons directly attached to the thiazole ring. The only observable signals will be from the ethyl ester group.
-
Ethyl Protons (-OCH₂CH₃):
-
The methylene protons (CH₂) are adjacent to an oxygen atom, which is deshielding. They will appear as a quartet due to coupling with the three neighboring methyl protons. The expected chemical shift is in the range of δ 4.2 - 4.5 ppm .
-
The methyl protons (CH₃) are further from the electronegative oxygen and will appear more upfield. They will be split into a triplet by the two adjacent methylene protons. The expected chemical shift is in the range of δ 1.2 - 1.5 ppm .
-
Data Summary: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.2 - 4.5 | Quartet (q) | 2H | -OCH₂ CH₃ |
| 1.2 - 1.5 | Triplet (t) | 3H | -OCH₂CH₃ |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
References
A Comprehensive Technical Guide to the Safe Handling of Ethyl 2,5-dibromothiazole-4-carboxylate
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and emergency procedures for Ethyl 2,5-dibromothiazole-4-carboxylate. As a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds, a thorough understanding of its properties and associated hazards is critical for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide practical, field-tested insights and the scientific rationale behind recommended protocols.
Section 1: Chemical Identification and Properties
This compound is a halogenated heterocyclic compound. Its structure, featuring a thiazole ring substituted with two bromine atoms and an ethyl carboxylate group, makes it a versatile building block. However, these same features contribute to its potential reactivity and hazardous properties.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 208264-60-2 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO₂S | [1][3] |
| Molecular Weight | 314.98 g/mol | [1] |
| Synonyms | 2,5-Dibromo-thiazole-4-carboxylic acid ethyl ester, Ethyl 2,5-dibromo-4-thiazolecarboxylate | [2][3] |
| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid, powder | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Flash Point | Not applicable | [1] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [4][5] |
| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place is recommended |[4] |
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound is classified as an irritant. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The causality behind these classifications lies in the chemical's ability to react with biological macromolecules, leading to irritation and potential tissue damage upon contact.
GHS Pictogram:
Signal Word: Warning [2]
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard | H315 | Causes skin irritation. | [2] |
| Hazard | H319 | Causes serious eye irritation. | [2] |
| Hazard | H335 | May cause respiratory irritation. | [2] |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Precautionary | P405 | Store locked up. | [2] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant. |[2] |
Section 3: Safe Handling and Storage Protocols
A self-validating safety protocol is one where the procedures inherently mitigate the identified risks. The following protocols are designed to minimize exposure and prevent accidental release.
Engineering Controls
The primary engineering control for handling this solid compound is a certified chemical fume hood. This is non-negotiable. The hood provides constant airflow to capture and exhaust any fine dust particles that may become airborne during manipulation, directly addressing the respiratory irritation hazard (H335).[2] Ensure that an eyewash station and safety shower are immediately accessible and have been recently tested.[4]
Personal Protective Equipment (PPE)
Proper PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards.
-
Eye/Face Protection: Chemical safety goggles are mandatory to protect against airborne particles and prevent serious eye irritation (H319).[2] A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant risk of splashing.
-
Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Wear nitrile gloves to prevent skin contact, which can cause irritation (H315).[2] It is crucial to double-check the manufacturer's data for glove breakthrough time, especially if using solvents. Contaminated gloves must be removed and disposed of properly.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 respirator is recommended.
Procedural Handling: Weighing and Dispensing Protocol
-
Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, secondary containers).
-
Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could compromise the integrity of the compound.
-
Dispensing: Perform all manipulations deep within the fume hood. Open the container and carefully transfer the desired amount of the solid using a clean spatula. Avoid any actions that could generate dust, such as dropping the material from a height.
-
Closure and Cleanup: Securely close the primary container.[2] Decontaminate the spatula and work surface. Any contaminated weigh boats or wipes should be immediately placed in a designated, sealed hazardous waste container.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[2][4]
Storage Requirements
This compound is a combustible solid and must be stored away from strong oxidizing agents to prevent exothermic reactions.[4][5] The storage location should be a cool, dry, and well-ventilated area, separate from incompatible materials.[4] To comply with security requirements for hazardous substances, the storage location should be locked.[2]
Section 4: Emergency Response Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
The immediate goal of first aid is to remove the chemical from the affected area.
-
Inhalation: Immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4] If the person feels unwell or if breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention from an eye specialist.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products.[4]
Accidental Release Measures (Spill Response)
For any spill, the priority is to ensure human safety first. The following workflow outlines the logical steps for responding to a spill.
Figure 1: Emergency Response Workflow for a Chemical Spill.
Minor Spill Cleanup Protocol (Solid):
-
Restrict Access: Ensure unauthorized personnel are kept away from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear double nitrile gloves, chemical safety goggles, and a lab coat.
-
Clean-up: Carefully sweep the solid material together.[4] Avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[4]
Section 5: Toxicological and Ecological Profile
There is limited specific ecological data for this compound. However, halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[6] Therefore, every precaution must be taken to prevent the chemical from entering drains, waterways, or the soil.[7]
Section 6: Disposal Considerations
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste. Containers should be sealed, clearly labeled, and disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[2][4] Do not dispose of this chemical down the drain or in regular trash.
References
Solubility Profile of Ethyl 2,5-dibromothiazole-4-carboxylate in Organic Solvents
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility of Ethyl 2,5-dibromothiazole-4-carboxylate, a key intermediate in pharmaceutical and materials science research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a detailed examination of the compound's physicochemical properties, a summary of its known solubility in common organic solvents, and a robust, step-by-step protocol for experimental solubility determination via the gold-standard shake-flask method. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.
Introduction: The Significance of a Heterocyclic Building Block
This compound is a polysubstituted heterocyclic compound of significant interest in synthetic chemistry. Its structure, featuring a thiazole core with two bromine atoms and an ethyl carboxylate group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active agents and conjugated polymers for organic electronics.[1][2] The successful application of this intermediate in any synthetic route—be it for reaction setup, work-up, or purification—is fundamentally dependent on an accurate understanding of its solubility characteristics.
Low solubility can lead to significant challenges, including poor bioavailability in drug candidates, unpredictable reaction outcomes, and difficulties in purification and analysis.[3][4] This guide, therefore, addresses the critical need for a centralized resource on the solubility of this compound, providing both theoretical predictions and a framework for precise empirical measurement.
Physicochemical Properties & Structural Analysis
A molecule's solubility is dictated by its inherent physical and chemical properties. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 208264-60-2 | [7] |
| Molecular Formula | C₆H₅Br₂NO₂S | [7] |
| Molecular Weight | 314.98 g/mol | [7] |
| Appearance | Solid | [7] |
| Calculated LogP | 2.8448 | [8] |
| Topological Polar Surface Area (TPSA) | 39.19 Ų | [8] |
Structural Interpretation:
-
Polarity: The presence of the thiazole ring (with nitrogen and sulfur heteroatoms) and the ethyl carboxylate group introduces significant polarity and potential for dipole-dipole interactions. The TPSA of 39.19 Ų confirms the existence of a polar surface area.
-
Non-Polar Character: The two bromine atoms and the ethyl group contribute to the molecule's lipophilic (non-polar) character. The calculated LogP value greater than 2 suggests a preference for lipophilic environments over aqueous ones.
-
Hydrogen Bonding: The molecule contains hydrogen bond acceptors (the nitrogen atom, the carbonyl oxygen, and the ether oxygen) but no hydrogen bond donors. This limits its ability to form strong hydrogen bonds with protic solvents like water or methanol but allows it to accept hydrogen bonds from them.
Based on this structure, this compound is predicted to have moderate to good solubility in a range of organic solvents, particularly those with intermediate polarity and aprotic polar solvents. Its solubility in highly non-polar solvents like hexane may be limited due to its polar functional groups, while its solubility in highly polar protic solvents like water is expected to be very low.
Solubility Profile: Reported Data and Theoretical Predictions
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted/Reported Solubility | Rationale / Notes |
| Chloroform (CHCl₃) | Chlorinated | Soluble | Reported as a suitable solvent for reactions involving this compound.[1] Its polarity is well-matched to the solute. |
| Toluene | Aromatic Hydrocarbon | Soluble | Reported as a suitable solvent.[1] The aromatic ring can engage in π-π stacking interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Soluble | Reported as a suitable solvent.[1] The ether oxygen acts as a hydrogen bond acceptor, and its polarity is suitable. |
| Dichloromethane (DCM) | Chlorinated | Soluble | Similar to chloroform, DCM is a common solvent for moderately polar organic compounds. |
| Ethyl Acetate | Polar Aprotic Ester | Soluble | The ester functionality and moderate polarity make it a likely good solvent. |
| Acetone | Polar Aprotic Ketone | Soluble | A common, polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Polar Aprotic Nitrile | Moderately Soluble | Its high polarity may make it slightly less effective than THF or Acetone. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent, likely to be effective. Often used for preparing stock solutions.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, a powerful polar aprotic solvent. |
| Methanol / Ethanol | Polar Protic | Sparingly to Moderately Soluble | Can act as hydrogen bond donors to the heteroatoms and oxygens, but the overall lipophilicity of the molecule may limit high solubility. |
| Hexanes / Heptane | Non-polar | Insoluble to Sparingly Soluble | The significant polarity from the thiazole and carboxylate groups will likely prevent dissolution in highly non-polar aliphatic solvents. |
| Diethyl Ether | Non-polar Ether | Sparingly Soluble | Less polar than THF; solubility is expected to be lower. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, quantitative solubility data, an experimental approach is essential. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution.[9][10]
Causality Behind Experimental Choices
-
Why Shake-Flask? This method ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value rather than a kinetic one, which can often overestimate solubility.[9]
-
Why 24-48 Hours? Reaching equilibrium is not instantaneous. A prolonged incubation period with constant agitation is necessary to ensure the maximum amount of solute has dissolved and the concentration is stable. For some compounds, 24 hours is sufficient, but 48 hours provides greater confidence.[4]
-
Why Temperature Control? Solubility is highly temperature-dependent.[6][11] Conducting the experiment in a temperature-controlled environment (e.g., a 25 °C incubator) is crucial for reproducibility and accuracy.
-
Why Filtration/Centrifugation? It is imperative to analyze only the dissolved solute. Any suspended solid microparticles will artificially inflate the measured concentration. High-speed centrifugation or filtration through a fine (e.g., 0.22 µm) filter effectively removes undissolved solid.
-
Why UV-Vis or HPLC? These are highly sensitive and precise analytical techniques for quantifying the concentration of an analyte in solution.[12][13][14] A pre-established calibration curve is essential for converting the analytical signal (e.g., absorbance or peak area) into a concentration value (e.g., mg/mL or µM).
Workflow for Shake-Flask Solubility Determination
The following diagram outlines the key stages of the experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. chem.ws [chem.ws]
- 6. byjus.com [byjus.com]
- 7. This compound 208264-60-2 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. improvedpharma.com [improvedpharma.com]
A Technical Guide to the Potential Biological Activity of Ethyl 2,5-dibromothiazole-4-carboxylate: A Scaffold for Therapeutic Innovation
This document provides an in-depth exploration of Ethyl 2,5-dibromothiazole-4-carboxylate, a heterocyclic compound poised for significant interest in medicinal chemistry and drug discovery. We will dissect the molecule's structural attributes, extrapolate its potential biological activities from a comprehensive review of related compounds, and provide actionable experimental protocols for its evaluation.
Introduction: The Thiazole Scaffold as a Privileged Structure
The thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen that is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 18 FDA-approved drugs underscores its status as a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Thiazole derivatives are recognized for a vast spectrum of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[2][3][4]
The subject of this guide, this compound (CAS No. 208264-60-2), is a particularly compelling starting point for drug discovery.[5][6] The introduction of two bromine atoms at the 2 and 5 positions creates a versatile building block.[7] These halogens serve as reactive "handles," enabling medicinal chemists to perform selective and sequential chemical modifications, such as palladium-catalyzed cross-coupling reactions.[8] This facilitates the systematic exploration of chemical space to fine-tune pharmacological properties like potency, selectivity, and pharmacokinetics, making it an ideal core for generating diverse molecular libraries.[7][9]
Rationale for Investigation: Extrapolating from a Biologically Rich Family
While direct biological studies on this compound are not extensively published, a strong rationale for its investigation is built upon the established activities of its structural relatives.
-
Anticancer Potential : Numerous thiazole-containing compounds are potent antineoplastic agents, such as the FDA-approved kinase inhibitor Dasatinib.[2] Studies have shown that newly synthesized thiazole derivatives exhibit significant antiproliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines.[10] Furthermore, analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, which share the core carboxylate structure, have demonstrated remarkable potency against leukemia cell lines.[11]
-
Antimicrobial Promise : The thiazole nucleus is a critical component in many antimicrobial agents.[2][4] Specifically, 2,5-disubstituted thiazole derivatives have shown powerful antimicrobial activity against clinically relevant multidrug-resistant strains, including MRSA and VRSA.[3] This suggests that modifications at the bromine positions could yield potent new antibiotics or antifungals.
-
Enzyme Inhibition : The 2,5-dibromothiazole core has been instrumental in the synthesis of inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), a target in neurodegenerative diseases such as Alzheimer's.[7] The presence of the ethyl ester also raises the possibility of interactions with carboxylesterases, enzymes crucial to xenobiotic metabolism.[12]
Hypothesized Biological Activities and Mechanisms
Based on the available evidence, we can postulate several key biological activities for derivatives of this compound.
Potential as a Scaffold for Anticancer Agents
The thiazole core is a validated pharmacophore for oncology. We hypothesize that derivatives of this molecule could function through several mechanisms, most notably kinase inhibition or disruption of microtubule dynamics.
-
Hypothetical Mechanism: Kinase Inhibition : Many thiazole-based anticancer drugs function by inhibiting protein kinases that are overactive in cancer cells. The planar thiazole ring is adept at fitting into the ATP-binding pocket of these enzymes. Derivatives of this compound could be designed to target specific kinases implicated in cell proliferation and survival signaling pathways.
Caption: Hypothetical kinase inhibition pathway by a thiazole derivative.
Potential as a Precursor for Antimicrobial Agents
Given the robust history of thiazoles in fighting infectious diseases, this is a highly promising avenue. The lipophilicity and electronic properties conferred by the dibromo- and ethyl ester- groups can be tuned to optimize cell wall penetration and target engagement in bacteria and fungi.
-
Hypothetical Target : Potential mechanisms include inhibition of essential bacterial enzymes like DNA gyrase or disruption of cell membrane integrity. For fungi, derivatives could interfere with ergosterol biosynthesis, a well-established antifungal strategy.
Experimental Workflows for Biological Evaluation
To empirically validate the potential of this compound, a structured, multi-stage screening process is required. This begins with broad-spectrum preliminary assays and progresses to more specific mechanistic studies for identified "hits."
General Screening Workflow
A hierarchical approach ensures that resources are focused on the most promising derivatives generated from the parent scaffold.
Caption: A general workflow for screening chemical libraries.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and serves as a robust indicator of cell viability and proliferation. It is a standard first-pass screen for cytotoxicity.[10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against selected cancer cell lines.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound (and its derivatives) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
Objective: To determine the MIC of test compounds against pathogenic bacteria and fungi.
Methodology:
-
Inoculum Preparation: Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (approx. 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.
-
Controls: Include a positive control for growth (inoculum + broth, no compound) and a negative control for sterility (broth only). A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is visually identified as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance with a plate reader.
Data Presentation for Analysis
Clear and structured data presentation is crucial for comparing the activity of different derivatives and establishing a structure-activity relationship (SAR).
Table 1: Example Data Summary for Anticancer Screening
| Compound ID | Modification | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. HepG2 (µM) |
|---|---|---|---|
| Core-001 | (Parent Scaffold) | > 100 | > 100 |
| Deriv-002 | C2-Phenyl | 15.2 ± 1.8 | 25.6 ± 3.1 |
| Deriv-003 | C5-Morpholine | 8.7 ± 0.9 | 12.4 ± 1.5 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.1 ± 0.2 |
Table 2: Example Data Summary for Antimicrobial Screening
| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |
|---|---|---|---|---|
| Core-001 | (Parent Scaffold) | > 128 | > 128 | > 128 |
| Deriv-004 | C2-Amine | 16 | 64 | 32 |
| Deriv-005 | C5-Piperidine | 8 | 32 | 16 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 4 |
Conclusion and Future Directions
This compound represents a high-potential starting scaffold for the development of novel therapeutic agents. Its true value lies in its synthetic tractability, allowing for the creation of large, diverse libraries of compounds.[7] The strong biological activities repeatedly demonstrated by related thiazole structures provide a firm basis for hypothesizing its potential in oncology and infectious diseases.[4][10]
The path forward requires a systematic approach:
-
Library Synthesis: Synthesize a focused library of derivatives by exploiting the differential reactivity of the C2 and C5 bromine atoms with various amines, boronic acids, and other nucleophiles.
-
Broad Screening: Evaluate this library using the high-throughput protocols detailed in this guide to identify initial hits.
-
Structure-Activity Relationship (SAR) Elucidation: Analyze the screening data to build a robust SAR model that informs the next round of rational drug design and lead optimization.
By following this data-driven and scientifically rigorous approach, researchers can unlock the therapeutic potential embedded within the this compound core.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound 208264-60-2 [sigmaaldrich.com]
- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 11. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2,5-dibromothiazole-4-carboxylate: A Comprehensive Technical Guide on its Discovery and Synthesis
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,5-dibromothiazole-4-carboxylate is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid thiazole core, substituted with two bromine atoms and an ethyl carboxylate group, provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. The bromine substituents serve as convenient handles for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the historical context of its discovery, rooted in the foundational principles of thiazole synthesis, and details the key synthetic methodologies for its preparation.
The Historical Tapestry: From Hantzsch's Synthesis to a Key Building Block
While a singular, definitive "discovery" paper for this compound is not readily identifiable in the historical literature, its conceptual origins are firmly planted in the rich history of thiazole chemistry. The seminal work of Arthur Hantzsch in 1887, which established the synthesis of thiazoles from α-halocarbonyls and thioamides, laid the groundwork for the creation of a vast array of thiazole derivatives. This fundamental reaction, now known as the Hantzsch thiazole synthesis, remains a cornerstone of heterocyclic chemistry and is the logical starting point for understanding the genesis of the title compound.
The emergence of this compound as a valuable synthetic intermediate is a more recent development, driven by the increasing demand for complex, functionalized heterocyclic molecules in drug discovery and materials science. Its utility lies in the strategic placement of the two bromine atoms, which offer regioselective opportunities for further chemical elaboration.
Synthetic Pathways to this compound
The synthesis of this compound is primarily achieved through the bromination of a pre-formed thiazole ring. The two most common and reliable routes are detailed below.
Route 1: From Ethyl 2-aminothiazole-4-carboxylate
This is arguably the most prevalent and well-documented method. It commences with the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate, which is then subjected to a Sandmeyer-type reaction to introduce the bromine atoms.
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate Hydrobromide
The initial step involves the classic Hantzsch condensation of thiourea with an ethyl α-haloacetoacetate. A common and effective precursor is ethyl bromopyruvate.
Experimental Protocol: A mixture of thiourea and ethyl bromopyruvate is cautiously heated, often without a solvent, to initiate the condensation reaction. Upon cooling, the resulting solid is washed and can be recrystallized to yield Ethyl 2-aminothiazole-4-carboxylate hydrobromide as a stable salt.
Causality Behind Experimental Choices: The direct heating of the reactants in the absence of a solvent is a classic approach for this specific Hantzsch synthesis, driving the reaction to completion by removing any volatile byproducts. The hydrobromide salt is often isolated as it is a stable, crystalline solid that is easily purified.
Step 2: Dibromination via a Sandmeyer-type Reaction
The transformation of the 2-amino group to a bromo group, along with the bromination at the 5-position, is achieved through a Sandmeyer-type reaction. This reaction involves the diazotization of the amino group followed by treatment with a copper(II) bromide catalyst.
Experimental Protocol: Ethyl 2-aminothiazole-4-carboxylate hydrobromide is treated with a diazotizing agent, such as isoamyl nitrite or sodium nitrite in an acidic medium, in the presence of copper(II) bromide.[1] The reaction is typically heated to facilitate the conversion to this compound.[1]
Causality Behind Experimental Choices: The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines to halides.[2][3][4][5] Copper(II) bromide serves as both a catalyst and a bromine source for the substitution of the diazonium group and the electrophilic bromination at the electron-rich 5-position of the thiazole ring. The choice of the diazotizing agent and reaction conditions can be optimized to maximize the yield of the desired dibrominated product.
Route 2: Bromination of Ethyl 2-bromothiazole-4-carboxylate
An alternative strategy involves the direct bromination of Ethyl 2-bromothiazole-4-carboxylate. This approach is logical given that the 5-position of the thiazole ring is susceptible to electrophilic attack.
Experimental Protocol: Ethyl 2-bromothiazole-4-carboxylate is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in a suitable solvent. The reaction may be facilitated by a catalyst or by heating. The crude product is then purified, often by column chromatography, to isolate this compound.
Causality Behind Experimental Choices: The presence of the electron-withdrawing carboxylate and the bromo substituent at the 2-position deactivates the thiazole ring towards electrophilic substitution. However, the 5-position remains the most nucleophilic carbon and can be brominated under appropriate conditions. The choice of brominating agent and reaction conditions needs to be carefully controlled to avoid over-bromination or other side reactions.
Visualization of Synthetic Pathways
References
The Synthetic Cornerstone: A Technical Guide to Ethyl 2,5-dibromothiazole-4-carboxylate for Advanced Research
For the discerning researcher in medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to innovation. Among the pantheon of heterocyclic scaffolds, thiazoles stand out for their versatile reactivity and prevalence in a multitude of bioactive compounds and functional materials. This guide provides an in-depth exploration of a particularly valuable, yet underexplored, derivative: Ethyl 2,5-dibromothiazole-4-carboxylate . We will delve into its synthesis, characterization, and proven applications, offering a technical roadmap for its effective utilization in the laboratory.
Strategic Importance of the Dibrominated Thiazole Scaffold
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery. It is a key component in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of two bromine atoms at the 2 and 5 positions of the thiazole ring, as in this compound, bestows upon this molecule a high degree of synthetic versatility. These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, allowing for the strategic and regioselective introduction of diverse substituents. This capability is of utmost importance in the construction of complex molecular architectures, particularly in the generation of libraries of compounds for high-throughput screening in drug development programs.
The ethyl ester at the 4-position provides an additional point of modification, which can be hydrolyzed to the corresponding carboxylic acid, or converted to amides and other functional groups. This trifunctional nature of this compound makes it a highly valuable and versatile intermediate for the synthesis of a new generation of pharmaceuticals and advanced materials.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a reliable two-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by a Sandmeyer-type dibromination.
Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The initial step involves the cyclocondensation of ethyl bromopyruvate with thiourea. This classic reaction provides the foundational thiazole ring system.
Experimental Protocol:
-
To a solution of thiourea (5.00 g, 65.69 mmol) in absolute ethanol (70 mL), add ethyl bromopyruvate (12.80 g, 72.26 mmol).
-
Stir the reaction mixture at 78 °C for 2.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C to induce crystallization.
-
Filter the resulting precipitate to collect the product, Ethyl 2-aminothiazole-4-carboxylate, as a yellow solid (yield: 10.52 g, 93%).[1]
-
The product from this step is often of sufficient purity to be carried forward to the next step without further purification.
References
Methodological & Application
Application Notes & Protocols: Ethyl 2,5-dibromothiazole-4-carboxylate in Modern Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No: 208264-60-2).[1][2] This versatile building block is a cornerstone for the synthesis of complex, biologically active thiazole derivatives.[3][4][5][6][7]
The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5][6][7] this compound, with its two reactive bromine atoms at the C2 and C5 positions and an ester functional group, offers multiple avenues for synthetic diversification.
Overview of Synthetic Strategy & Key Applications
This compound is a key intermediate for creating 2,4,5-trisubstituted thiazoles. The differential reactivity of the C2 and C5 bromine atoms allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, paving the way for the development of novel compounds with potential therapeutic applications.
Key Synthetic Transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms serve as excellent handles for Suzuki, Sonogashira, and Stille couplings, allowing for the formation of C-C bonds.
-
Synthesis of Biologically Active Molecules: This starting material is a precursor to compounds with potential as antitumor and antimicrobial agents.[4][5][8]
-
Derivatization of the Carboxylate Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.
Caption: Synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Insights
The presence of two bromine atoms on the thiazole ring allows for sequential or double cross-coupling reactions, providing a pathway to highly functionalized molecules. The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the thiazole core and various aryl or heteroaryl boronic acids or esters.[9] This reaction is instrumental in the synthesis of biaryl-substituted thiazoles, which are of significant interest in drug discovery.
Protocol: Synthesis of a 2,5-Diarylthiazole Derivative
This protocol describes a typical double Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), arylboronic acid (2.5 mmol), and K₃PO₄ (3 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality and Insights:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent: The use of a dioxane/water mixture is crucial for dissolving both the organic and inorganic reagents.[9]
| Reactant/Reagent | Role | Rationale |
| This compound | Electrophile | Provides the thiazole scaffold with two reactive sites. |
| Arylboronic acid | Nucleophile | Introduces the aryl or heteroaryl moiety. |
| Pd(PPh₃)₄ | Catalyst | Facilitates the oxidative addition and reductive elimination steps. |
| K₃PO₄ | Base | Activates the boronic acid for transmetalation. |
| 1,4-Dioxane/Water | Solvent | Ensures homogeneity of the reaction mixture.[9] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities onto the thiazole ring.[10][11] These alkynylthiazoles are valuable intermediates for further transformations or as components in conjugated materials. A copper-free Sonogashira protocol is often preferred in pharmaceutical synthesis to avoid potential toxicity from residual copper.[10]
Protocol: Copper-Free Sonogashira Coupling
This protocol outlines a room-temperature, copper-free Sonogashira coupling.[10]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents for mono-alkynylation)
-
[DTBNpP]Pd(crotyl)Cl (a commercially available, air-stable palladium precatalyst) (2.5 mol%)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1 mmol), the terminal alkyne (1.2 mmol), and [DTBNpP]Pd(crotyl)Cl (0.025 mmol) in a vial.
-
Add DMSO (5 mL) followed by TMP (2 mmol).
-
Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over MgSO₄.
-
Purify by flash column chromatography.
Causality and Insights:
-
Precatalyst: The air-stable [DTBNpP]Pd(crotyl)Cl precatalyst provides a rapid entry to the active monoligated palladium species.[10]
-
Base: TMP is a hindered, non-nucleophilic base that effectively deprotonates the terminal alkyne.
-
Solvent: DMSO is a polar aprotic solvent that facilitates the reaction.
Caption: A simplified workflow for the Sonogashira coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[12][13] It is a versatile C-C bond-forming reaction with high functional group tolerance. However, the toxicity of organotin compounds is a significant drawback.[12][13]
Protocol: Stille Coupling for C-C Bond Formation
Materials:
-
This compound
-
Organostannane (e.g., Aryl-Sn(Bu)₃) (1.1 equivalents for mono-substitution)
-
Pd(PPh₃)₄ (5 mol%)
-
Anhydrous Toluene
Procedure:
-
Dissolve this compound (1 mmol) and the organostannane (1.1 mmol) in anhydrous toluene (10 mL) in a Schlenk tube.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) and heat the mixture to 110 °C for 16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Causality and Insights:
-
Stannanes: Organostannanes are stable to air and moisture, making them convenient reagents.[13]
-
Solvent: Anhydrous, non-polar solvents like toluene are typically used.
-
Toxicity: Due to the high toxicity of tin compounds, appropriate safety precautions must be taken, and waste must be disposed of correctly.[12][13]
Synthesis of Biologically Active Thiazole Analogs
This compound serves as a key starting material for the synthesis of various biologically active molecules. For instance, derivatives of ethyl 2-aminothiazole-4-carboxylate have demonstrated significant antitumor activity.[4] By performing a nucleophilic aromatic substitution (SNA_r) at the C2 position followed by further modifications, one can access a library of potential drug candidates.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound | CAS 208264-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Stille reaction - Wikipedia [en.wikipedia.org]
The Versatile Scaffold: Ethyl 2,5-dibromothiazole-4-carboxylate as a Cornerstone in Modern Pharmaceutical Design
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the thiazole ring holds a privileged position, forming the core of numerous FDA-approved drugs. This guide delves into the application of a particularly valuable derivative, Ethyl 2,5-dibromothiazole-4-carboxylate , as a versatile and strategically functionalized starting material for the synthesis of a diverse array of pharmacologically active compounds. Its unique electronic properties and the differential reactivity of its two bromine atoms offer a gateway to complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
This document provides an in-depth exploration of the chemical utility of this compound, complete with detailed protocols for its key transformations and a discussion of the underlying chemical principles that govern its reactivity. The information presented herein is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 208264-60-2 | [1] |
| Molecular Formula | C₆H₅Br₂NO₂S | [1] |
| Molecular Weight | 314.98 g/mol | [1] |
| Appearance | Solid | |
| InChIKey | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=C(SC(=N1)Br)Br | [1] |
The Strategic Advantage: Regioselective Functionalization
The synthetic utility of this compound is largely attributed to the differential reactivity of the bromine atoms at the C2 and C5 positions of the thiazole ring. The bromine at the C2 position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 position more electron-deficient. This inherent regioselectivity allows for a stepwise and controlled functionalization of the thiazole core, a crucial aspect in the construction of complex molecules with precise three-dimensional arrangements.
Application in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and some cancers. The thiazole scaffold is a common feature in many potent and selective GSK-3 inhibitors. This compound serves as an excellent starting point for the synthesis of such inhibitors, allowing for the introduction of various substituents at the C2 and C5 positions to modulate potency, selectivity, and pharmacokinetic properties.
The general synthetic approach involves the sequential functionalization of the dibromothiazole core, often beginning with a cross-coupling reaction at the more reactive C2 position, followed by a subsequent transformation at the C5 position. This strategy enables the exploration of a wide chemical space and the optimization of structure-activity relationships (SAR).
Experimental Protocols: A Gateway to Novel Derivatives
The following section provides detailed, step-by-step protocols for the three most critical palladium-catalyzed cross-coupling reactions used to functionalize this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanics.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C2 Position
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be performed with high regioselectivity at the C2 position.
Workflow for Regioselective Suzuki-Miyaura Coupling
A flowchart illustrating the key stages of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water (if using a biphasic system)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Atmosphere Control: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent(s) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure Ethyl 2-aryl-5-bromothiazole-4-carboxylate.
Causality of Experimental Choices:
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used air-stable precatalyst that generates the active Pd(0) species in situ. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For more challenging couplings, more sophisticated ligands such as biarylphosphines (e.g., SPhos, XPhos) may be required.
-
Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and yield, with carbonates being a common and effective choice.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typically used to ensure the solubility of the reactants and catalyst. The addition of water in some cases can accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the active boronate species.
Protocol 2: Regioselective Sonogashira Cross-Coupling at the C2 Position
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction provides a means to introduce alkynyl moieties, which are versatile functional groups for further transformations.
Workflow for Regioselective Sonogashira Coupling
A flowchart depicting the key steps in the Sonogashira cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-alkynyl-5-bromothiazole-4-carboxylate.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system.[3] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
-
Amine Base: The amine base serves two purposes: it acts as a solvent and also deprotonates the terminal alkyne to form the reactive acetylide.[4]
-
Copper-Free Conditions: In some cases, particularly with electron-rich and sterically unhindered substrates, copper-free Sonogashira couplings can be employed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C2 Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[5]
Workflow for Regioselective Buchwald-Hartwig Amination
A flowchart outlining the main stages of the Buchwald-Hartwig amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, a biarylphosphine ligand, 2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction Conditions: The reaction mixture is then heated with vigorous stirring. The optimal temperature typically ranges from 80 to 110 °C. For more reactive substrates or with the use of microwave irradiation, the reaction time can be significantly shorter.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS, until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of celite to remove insoluble inorganic salts. The filtrate is washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is purified by flash column chromatography on silica gel to afford the pure Ethyl 2-amino-5-bromothiazole-4-carboxylate derivative.
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.[6][7] Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed to promote the coupling of a wide range of amines, including less reactive anilines and sterically hindered secondary amines. These ligands facilitate the rate-limiting reductive elimination step of the catalytic cycle.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose. For substrates that are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with a more active catalyst system.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst deactivation and ensure high yields.[8]
Sequential Functionalization: Unlocking Molecular Diversity
The true power of this compound lies in the ability to perform sequential cross-coupling reactions. After the initial regioselective functionalization at the C2 position, the remaining bromine atom at the C5 position can be targeted in a subsequent cross-coupling reaction. This allows for the introduction of two different substituents onto the thiazole core, leading to the synthesis of highly diverse and complex molecular architectures. The choice of the second cross-coupling reaction will depend on the nature of the substituent introduced at the C2 position and the desired final product.
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical research and development. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions, coupled with the ability to perform sequential functionalizations, provides a powerful platform for the synthesis of a wide range of complex, biologically active molecules. The detailed protocols and the underlying scientific rationale presented in this guide are intended to empower researchers to effectively utilize this key intermediate in their pursuit of novel therapeutics.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 2,5-dibromothiazole-4-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Trifunctional Thiazole Building Block
Ethyl 2,5-dibromothiazole-4-carboxylate is a highly versatile heterocyclic building block, poised at the intersection of functionality and reactivity, making it a valuable asset in the synthesis of complex molecules for pharmaceutical and materials science applications. The thiazole core is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds.[1][2] This specific reagent offers three distinct points for chemical modification: two carbon-bromine bonds at the C2 and C5 positions, ripe for cross-coupling reactions, and an ethyl ester at the C4 position, which can be further manipulated.
The Suzuki-Miyaura coupling reaction, a cornerstone of modern synthetic chemistry for its robustness and functional group tolerance, is the premier method for elaborating this scaffold.[3] This guide provides a detailed exploration of the mechanistic principles and practical protocols for performing selective Suzuki coupling reactions on this compound.
Part 1: The Causality of Regioselectivity in the 2,5-Dibromothiazole System
A deep understanding of the inherent electronic properties of the substrate is paramount to designing a successful and selective cross-coupling strategy. In the case of 2,5-dibromothiazole derivatives, the two bromine atoms are not electronically equivalent.
Electronic Landscape of the Thiazole Ring
The thiazole ring is an electron-deficient heterocycle. The electronegativity of the nitrogen and sulfur atoms creates a distinct electronic landscape. The C2 position is the most electron-deficient carbon in the ring, a consequence of its position between the two heteroatoms. This inherent electron deficiency makes the C2-Br bond more susceptible to the initial, and often rate-limiting, step of the Suzuki catalytic cycle: the oxidative addition of the Palladium(0) catalyst.[4]
The presence of the electron-withdrawing ethyl carboxylate group at the C4 position further amplifies the electrophilicity of the adjacent C2 and C5 positions. However, the effect is more pronounced at the C2 position, further increasing the reactivity gap between the two bromine atoms. This differential reactivity is the key to achieving selective mono-arylation.
By carefully controlling the stoichiometry of the boronic acid coupling partner (using approximately one equivalent), the Suzuki reaction can be directed to occur almost exclusively at the more reactive C2 position, leaving the C5-Br bond intact for subsequent, different chemical transformations. This provides a powerful strategy for the sequential, site-selective construction of complex, unsymmetrical thiazole derivatives.
Part 2: Experimental Protocols
The following protocols are designed as robust starting points. As with any cross-coupling reaction, yields may vary depending on the specific boronic acid used, and some optimization of catalyst, base, or temperature may be required.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle under an inert atmosphere (Argon or Nitrogen).
-
Solvents should be degassed prior to use to prevent oxidation of the catalyst.
Protocol 1: Selective Mono-Arylation at the C2 Position
This protocol is optimized for the selective coupling of one equivalent of an arylboronic acid at the more reactive C2 position.
Reagents & Quantities:
| Reagent | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 315 mg |
| Arylboronic Acid | 1.1 | 1.1 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 0.03 | 0.03 | 34.7 mg |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.0 | 276 mg |
| Toluene (degassed) | - | - | 8 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).[4]
-
Seal the tube with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 2-aryl-5-bromothiazole-4-carboxylate.
Protocol 2: Exhaustive Di-Arylation at C2 and C5 Positions
This protocol is designed for the complete substitution of both bromine atoms, which is useful for creating symmetrical 2,5-diarylthiazole derivatives.
Reagents & Quantities:
| Reagent | Molar Eq. | Mol (mmol) | Mass/Volume |
| This compound | 1.0 | 1.0 | 315 mg |
| Arylboronic Acid | 2.5 | 2.5 | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 0.05 | 57.8 mg |
| Potassium Phosphate (K₃PO₄) | 3.0 | 3.0 | 637 mg |
| 1,4-Dioxane (degassed) | - | - | 10 mL |
| Water (degassed) | - | - | 2 mL |
Step-by-Step Procedure:
-
Combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (3.0 mmol) in a flame-dried Schlenk tube.[2][3]
-
Establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 100 °C with vigorous stirring. Longer reaction times (12-24 hours) are typically required for the second coupling at the less reactive C5 position.
-
Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography to afford the desired Ethyl 2,5-diarylthiazole-4-carboxylate.
Part 3: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole. For this compound, this step occurs preferentially at the more electrophilic C2 position.
-
Transmetalation: The aryl group from the boronic acid (which is activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide.[5]
-
Reductive Elimination: The two organic fragments (the thiazole and the newly transferred aryl group) are expelled from the palladium center, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Conclusion
This compound is a powerful and versatile building block for complex molecule synthesis. A thorough understanding of its electronic properties allows for the strategic and selective formation of C-C bonds via the Suzuki-Miyaura coupling reaction. The protocols provided herein offer reliable methods for both selective mono-arylation and exhaustive di-arylation, enabling researchers to unlock the full synthetic potential of this valuable reagent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water | Semantic Scholar [semanticscholar.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Protocol for cross-coupling reactions involving "Ethyl 2,5-dibromothiazole-4-carboxylate"
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2,5-dibromothiazole-4-carboxylate
Introduction: The Strategic Value of a Dihalogenated Thiazole Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for designing potent therapeutic agents, including kinase inhibitors.[1] this compound emerges as a particularly valuable and versatile building block in this context.[1][3] The presence of two bromine atoms at the C2 and C5 positions provides synthetic chemists with reactive handles for iterative and regioselective functionalization, enabling the systematic exploration of chemical space to optimize molecular properties.[1]
This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the critical aspect of regioselectivity and present field-proven methodologies for key transformations including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.
Understanding Regioselectivity: The C2 vs. C5 Position
A fundamental challenge and opportunity when working with dihalogenated heterocycles is controlling which halogen reacts. In palladium-catalyzed cross-coupling reactions, the site-selectivity is governed by the relative ease of oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. This is influenced by factors such as bond dissociation energy and the electronic properties of the substrate.[4][5]
For many dihalogenated five-membered heterocycles, the halogen atom at the position alpha to the heteroatom (the C2 position in thiazole) is intrinsically more electrophilic and thus more reactive towards oxidative addition.[4] This "normal" regioselectivity is often the default pathway. However, the reaction outcome is not absolute and can be strategically manipulated. The choice of palladium catalyst, the nature of the ancillary ligands, the base, and the specific coupling partners can all influence the kinetic and thermodynamic landscape of the reaction, allowing for selective functionalization at either the C2 or C5 position.[4][6] The protocols outlined below are designed to provide reliable starting points, but empirical optimization is often necessary to achieve the desired regiochemical outcome for a specific substrate combination.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[7][8]
Reaction Principle
The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with a boronate species (formed from the boronic acid and base), and reductive elimination to yield the coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: Ethyl 2,5-dibromothiazole-4-carboxylate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Dihalogenated Thiazole Core
In the landscape of contemporary drug discovery, the thiazole ring stands as a privileged scaffold, embedded in a multitude of clinically approved and investigational drugs. Its significance lies in its ability to engage in a variety of non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. Within the arsenal of thiazole-based building blocks, Ethyl 2,5-dibromothiazole-4-carboxylate has emerged as a particularly powerful and versatile intermediate. The presence of two bromine atoms at the C2 and C5 positions, flanking the ester functionality, provides medicinal chemists with a platform for controlled, site-selective chemical modifications. This differential reactivity is the cornerstone of its utility, enabling the strategic and efficient construction of complex molecular architectures with diverse biological activities. This application note provides an in-depth guide to the strategic application of this compound in medicinal chemistry, complete with detailed protocols and an exploration of the chemical principles underpinning its use.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application.
| Property | Value |
| Molecular Formula | C₆H₅Br₂NO₂S |
| Molecular Weight | 330.98 g/mol |
| Appearance | Pale yellow oil or solid |
| CAS Number | 208264-60-2 |
The key to the synthetic utility of this compound lies in the differential reactivity of the two carbon-bromine bonds. The C2-Br bond is generally more susceptible to nucleophilic aromatic substitution and certain palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom in the thiazole ring. Conversely, the C5-Br bond is more amenable to halogen-metal exchange. This nuanced reactivity allows for a programmed, stepwise functionalization of the thiazole core, a critical advantage in the synthesis of complex drug candidates.
Core Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The thiazole scaffold is a common feature in a wide array of kinase inhibitors, where it often serves as a hinge-binding motif. This compound is an ideal starting material for the synthesis of such compounds, allowing for the introduction of diverse substituents to probe the ATP-binding site of various kinases.
Application Example: Synthesis of Substituted Aminothiazole Inhibitors
A primary application of this compound is in the synthesis of 2-amino-5-arylthiazole derivatives, a scaffold known to exhibit potent inhibitory activity against a range of kinases. The synthetic strategy hinges on the greater reactivity of the C2-bromine atom.
Workflow for the Synthesis of a 2-Amino-5-Arylthiazole Library
Caption: Synthetic workflow for a kinase inhibitor library.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate
This protocol details the selective substitution of the C2-bromine with an amino group.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add a solution of ammonia in methanol (7 N, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Protocol 2: Site-Selective Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of an aryl boronic acid at the C5 position of the thiazole ring.
Materials:
-
Ethyl 2-amino-5-bromothiazole-4-carboxylate
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (2 M aqueous solution, 3.0 eq)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add Ethyl 2-amino-5-bromothiazole-4-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Purge the flask with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Add toluene, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-arylthiazole derivative.
Beyond Kinase Inhibitors: Other Applications
While the synthesis of kinase inhibitors is a prominent application, the utility of this compound extends to other areas of medicinal chemistry:
-
Antibacterial Agents: The thiazole nucleus is present in some antibacterial compounds. This building block can be used to generate novel derivatives for screening against various bacterial strains.
-
Agrochemicals: The structural motifs accessible from this starting material also have applications in the development of new fungicides and herbicides.[1]
Conclusion and Future Outlook
This compound is a high-value, strategic building block for medicinal chemistry. Its well-defined and predictable site-selective reactivity allows for the efficient and controlled synthesis of diverse compound libraries. The ability to independently functionalize the C2 and C5 positions provides a powerful tool for structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase, solidifying its role in the future of drug discovery.
References
The Versatile Scaffold: Application of Ethyl 2,5-dibromothiazole-4-carboxylate in the Synthesis of Novel Agrochemicals
Introduction: The Thiazole Moiety as a Privileged Structure in Agrochemical Design
The thiazole ring is a cornerstone in the development of modern agrochemicals, particularly fungicides. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into numerous commercially successful products. Molecules such as Thifluzamide and Ethaboxam, which feature a thiazole carboxamide core, demonstrate potent and specific activity against a range of fungal pathogens. A key to unlocking the full potential of this heterocyclic system lies in the strategic functionalization of the thiazole ring. Ethyl 2,5-dibromothiazole-4-carboxylate emerges as a highly valuable and versatile starting material for the synthesis of novel agrochemical candidates. The presence of two bromine atoms at the C2 and C5 positions offers dual points for selective modification, primarily through palladium-catalyzed cross-coupling reactions. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utility of this powerful building block, complete with a representative protocol for its application in the synthesis of a potential fungicidal agent.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 208264-60-2 | [1][2] |
| Molecular Formula | C₆H₅Br₂NO₂S | [1][2] |
| Molecular Weight | 314.98 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | [1] |
| SMILES String | O=C(OCC)C1=C(Br)SC(Br)=N1 | [1] |
Strategic Synthesis: Leveraging Dibromo Functionality for Agrochemical Scaffolds
The two bromine atoms on the thiazole ring of this compound are not merely passive substituents; they are strategic handles for molecular elaboration. Their differential reactivity can, under carefully controlled conditions, allow for sequential cross-coupling reactions. However, for the purpose of creating a library of potential agrochemicals, a common approach is to perform a double Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of two new aryl or heteroaryl groups in a single synthetic operation, rapidly generating molecular complexity. These appended aromatic systems can be designed to mimic the key structural motifs of known fungicides or to explore new chemical space.
The following workflow illustrates the general strategy for a double Suzuki coupling on the this compound scaffold.
Caption: General workflow for a double Suzuki cross-coupling reaction.
Detailed Protocol: Synthesis of Ethyl 2,5-bis(4-fluorophenyl)thiazole-4-carboxylate
This protocol provides a detailed, step-by-step method for a representative double Suzuki-Miyaura cross-coupling reaction. This specific example aims to synthesize a novel thiazole derivative with potential fungicidal activity, drawing inspiration from the structures of known agrochemicals.
Materials and Equipment:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 315 mg), 4-fluorophenylboronic acid (2.2 mmol, 308 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture to 90 °C and maintain this temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure Ethyl 2,5-bis(4-fluorophenyl)thiazole-4-carboxylate.
-
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a palladium-catalyzed cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole ring.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Conclusion: A Gateway to Agrochemical Innovation
This compound represents a powerful and versatile platform for the synthesis of novel agrochemicals. Its di-halogenated nature makes it an ideal substrate for double cross-coupling reactions, enabling the rapid generation of diverse molecular architectures. The detailed protocol for the double Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers to explore the potential of this building block. By leveraging the established importance of the thiazole core in fungicidal activity, the strategic functionalization of this scaffold can lead to the discovery of next-generation crop protection agents.
References
Application Notes and Protocols: Ethyl 2,5-dibromothiazole-4-carboxylate in Materials Science
Abstract: This technical guide provides a comprehensive overview of Ethyl 2,5-dibromothiazole-4-carboxylate, a key building block for advanced organic electronic materials. We delve into its synthesis, strategic application in the creation of high-performance conjugated polymers, and detailed protocols for polymerization and device fabrication. This document is intended for researchers and scientists in materials science and drug development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Strategic Advantage of a Functionalized Thiazole Monomer
The field of organic electronics continually seeks novel molecular architectures to enhance the performance of devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The design of the constituent conjugated polymers is paramount, with the electronic properties of the monomer units directly influencing the final device efficiency. This compound emerges as a monomer of significant interest due to its unique combination of structural and electronic features.
The thiazole ring, an electron-deficient heterocycle, is a valuable component in donor-acceptor (D-A) conjugated polymers.[1] Its incorporation into a polymer backbone can effectively lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[1] This modulation of frontier orbital energies is a critical factor in achieving high open-circuit voltages (Voc) in OPV devices.[1]
The addition of an ethyl carboxylate group at the 4-position further enhances the electron-withdrawing nature of the thiazole unit, a strategy known to deepen HOMO levels and improve air stability of the resulting polymer. Furthermore, the two bromine atoms at the 2 and 5 positions provide reactive sites for facile polymerization through various cross-coupling reactions, most notably Stille and Suzuki polycondensation.[1] This allows for the precise construction of D-A copolymers with tailored electronic and photophysical properties.
Synthesis of this compound
A robust and scalable synthesis of the title compound is crucial for its widespread application. While various methods for the synthesis of substituted thiazoles exist, a plausible and efficient route can be adapted from established procedures for similar thiazole-4-carboxylate structures. The following protocol is a representative synthesis based on a multi-step approach starting from readily available precursors.
Proposed Synthetic Pathway
References
Application Note: Quantitative Analysis of Ethyl 2,5-dibromothiazole-4-carboxylate using HPLC-UV and GC-MS
Introduction
Ethyl 2,5-dibromothiazole-4-carboxylate is a halogenated heterocyclic compound with potential applications in pharmaceutical synthesis and drug discovery.[1][2][3] Its chemical structure, characterized by a dibrominated thiazole ring and an ethyl carboxylate group, necessitates precise and accurate quantification for quality control, process monitoring, and stability studies. This application note presents two robust analytical methods for the quantification of this compound: a primary method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS).
The methodologies detailed herein are designed to provide high sensitivity, specificity, and reliability, adhering to the stringent requirements of researchers, scientists, and drug development professionals. The causality behind experimental choices and the integration of self-validating system protocols are emphasized to ensure trustworthiness and scientific integrity.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₆H₅Br₂NO₂S | [4][5] |
| Molecular Weight | 314.98 g/mol | [4][5] |
| CAS Number | 208264-60-2 | [4][6][7] |
| Appearance | Solid | [4][5] |
| SMILES String | O=C(OCC)C1=C(Br)SC(Br)=N1 | [4][5] |
Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of pharmaceutical analysis due to its versatility, precision, and robustness for quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the routine quantification of this compound.
Rationale for Method Selection
The choice of a reversed-phase C18 column is based on the non-polar nature of the dibrominated thiazole ring, which will provide good retention and separation from polar impurities. A mobile phase consisting of acetonitrile and water is selected for its common use in reversed-phase chromatography, offering good peak shape and resolution.[8] UV detection is appropriate as the thiazole ring is expected to have a significant UV absorbance.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed HPLC-UV Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards (20-240 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in acetonitrile, and dilute with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (Hypothetical Data):
Based on similar methods for thiazole derivatives, the following performance characteristics are expected.[9][10]
| Parameter | Expected Result |
| Linearity (R²) | ≥ 0.999 |
| Range | 20 - 240 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal analytical technique for the confirmation of identity and quantification of this compound. This method is particularly useful for analyzing volatile and semi-volatile compounds and for impurity profiling.
Rationale for Method Selection
Given its ester functionality, this compound is expected to be sufficiently volatile and thermally stable for GC analysis. Mass spectrometric detection offers high selectivity and sensitivity, allowing for positive identification based on the mass spectrum and fragmentation pattern.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., quadrupole) with an electron ionization (EI) source
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 (Scan mode) or SIM of characteristic ions |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards (1-50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in ethyl acetate, and dilute to a final concentration within the calibration range.
5. Data Analysis:
-
Identification: The identity of this compound can be confirmed by comparing the retention time and the acquired mass spectrum with that of the reference standard.
-
Quantification: For quantitative analysis, either the total ion chromatogram (TIC) from a full scan acquisition or selected ion monitoring (SIM) of characteristic ions can be used. SIM mode will offer higher sensitivity and selectivity.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine quality control, while the GC-MS method serves as an excellent confirmatory technique, providing unequivocal identification. The validation of these methods should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines to ensure data integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 4. This compound 208264-60-2 [sigmaaldrich.com]
- 5. This compound 208264-60-2 [sigmaaldrich.com]
- 6. This compound | CAS 208264-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
Application Notes & Protocols: Scale-Up Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Ethyl 2,5-dibromothiazole-4-carboxylate and its derivatives are pivotal building blocks in medicinal chemistry and materials science. The thiazole nucleus is a recurring motif in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The introduction of bromine atoms at the C2 and C5 positions provides reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthetic considerations for the scale-up of this compound, focusing on a robust and scalable synthetic route, process safety, and analytical controls.
Synthetic Strategy: A Two-Step Approach from a Readily Available Precursor
The most viable and scalable synthetic route to this compound commences with the commercially available or readily synthesized Ethyl 2-aminothiazole-4-carboxylate. The core transformation involves a Sandmeyer-type dibromination reaction, a powerful method for the conversion of an amino group on an aromatic ring into a halide.[2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound and its derivatives.
Part 1: Synthesis of Starting Material: Ethyl 2-aminothiazole-4-carboxylate
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of the 2-aminothiazole core.[3] This reaction involves the condensation of an α-haloketone (or ester) with a thiourea.
Protocol 1: Laboratory-Scale Synthesis of Ethyl 2-aminothiazole-4-carboxylate
Materials:
-
Ethyl bromopyruvate (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (99.9%)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl bromopyruvate and thiourea in ethanol.
-
Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Pour the residue into ice-cold water and basify to a pH of 10 with a 2 M NaOH solution. This will precipitate the product.[4]
-
Collect the off-white precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.
| Parameter | Laboratory Scale (10g) |
| Ethyl bromopyruvate | 10 g |
| Thiourea | 7.8 g |
| Ethanol | 100 mL |
| Typical Yield | 70-80% |
Part 2: Scale-Up Synthesis of this compound
The conversion of the 2-amino group to a bromide and the simultaneous bromination at the C5 position is achieved through a carefully controlled Sandmeyer-type reaction. The choice of reagents and reaction conditions is critical for achieving high yields and purity on a larger scale.
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[6]
-
Electron Transfer: Copper(I) bromide donates an electron to the diazonium salt, forming an aryl radical and copper(II) bromide, with the evolution of nitrogen gas.
-
Halogen Transfer: The aryl radical abstracts a bromine atom from the copper(II) bromide to form the final aryl bromide product and regenerate the copper(I) catalyst.
Caption: Simplified mechanism of the Sandmeyer bromination reaction.
Protocol 2: Scale-Up Synthesis of this compound (100 g Scale)
Safety First: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. A blast shield is recommended. Diazonium salts can be explosive in the solid state, so they should be kept in solution and not isolated.[7]
Materials:
-
Ethyl 2-aminothiazole-4-carboxylate (1.0 eq, 100 g)
-
Hydrobromic acid (48% aqueous solution, 10.0 eq)
-
Sodium nitrite (2.5 eq)
-
Copper(II) bromide (CuBr₂, 1.2 eq)
-
Acetonitrile
Equipment:
-
A 2 L jacketed glass reactor with overhead stirring, a temperature probe, a nitrogen inlet, and an addition funnel.
-
A cooling system capable of maintaining temperatures between -5°C and 0°C.
-
A gas scrubber to neutralize evolved nitrogen oxides.
Procedure:
-
Diazotization:
-
Charge the jacketed reactor with Ethyl 2-aminothiazole-4-carboxylate and acetonitrile.
-
Cool the stirred suspension to -5°C to 0°C.
-
Slowly add the hydrobromic acid via the addition funnel, ensuring the temperature does not exceed 5°C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 5°C. Vigorous gas evolution (N₂) will be observed.[7]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0°C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
-
Quench any remaining excess nitrous acid by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
-
Sandmeyer Reaction:
-
In a separate vessel, dissolve copper(II) bromide in acetonitrile.
-
Slowly add the diazonium salt solution to the copper(II) bromide solution over 1-2 hours, maintaining the temperature between 40°C and 65°C. The temperature is a critical parameter for achieving dibromination.[2] A controlled temperature ramp may be necessary.
-
After the addition is complete, continue stirring at 65°C for 1-2 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger vessel containing a stirred mixture of ice and water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexane or ethanol. Cool the solution slowly to obtain well-formed crystals.[5]
-
Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum.
-
| Parameter | Scale-Up (100 g) |
| Ethyl 2-aminothiazole-4-carboxylate | 100 g |
| Hydrobromic acid (48%) | ~580 mL |
| Sodium nitrite | 93 g |
| Copper(II) bromide | 144 g |
| Acetonitrile | 1.5 - 2.0 L |
| Typical Yield | 60-75% |
Critical Scale-Up Considerations and Challenges
-
Temperature Control: The diazotization step is highly exothermic and the diazonium salt is thermally unstable.[7] Maintaining a low temperature (0-5°C) is crucial to prevent decomposition and potential runaway reactions. On a large scale, efficient heat removal using a jacketed reactor and a reliable cooling system is paramount. The subsequent Sandmeyer reaction often requires heating to drive the reaction to completion; a controlled heating ramp and precise temperature maintenance are necessary.
-
Reagent Addition: The slow, controlled addition of sodium nitrite is critical to manage the exotherm and the rate of nitrogen gas evolution. A subsurface addition may be beneficial on a larger scale to ensure rapid mixing and prevent localized high concentrations.
-
Mixing: Efficient agitation is essential throughout the process to ensure homogeneity, effective heat transfer, and to prevent the settling of solids.
-
Gas Evolution: Both the diazotization and the Sandmeyer reaction produce a large volume of nitrogen gas. The reactor must be adequately vented to a scrubber system to handle the gas flow and neutralize any evolved nitrogen oxides.
-
Work-up and Product Isolation: On a larger scale, the extraction and filtration steps need to be carefully planned. The choice of solvents for extraction and crystallization should consider not only solubility and purity but also safety, environmental impact, and ease of recovery.
Analytical Quality Control
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final product and quantifying any impurities. A typical method would use a C18 column with a gradient of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum of this compound is expected to show a triplet and a quartet for the ethyl group.[8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and potential hazards of the final product, especially if it is to be stored or handled at elevated temperatures.[9][10]
Safety and Hazard Management
-
Reagent Hazards:
-
Bromine-containing reagents (HBr, CuBr₂): Corrosive and toxic. Handle in a well-ventilated area with appropriate PPE.
-
Sodium nitrite: Oxidizer and toxic. Avoid contact with combustible materials.
-
Acetonitrile: Flammable and toxic.
-
-
Reaction Hazards:
-
Diazonium Salts: Potentially explosive in the solid state. Always handle in solution and at low temperatures.[7]
-
Exothermic Reactions: Both diazotization and the Sandmeyer reaction can be highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Gas Evolution: Significant volumes of nitrogen and potentially nitrogen oxides are evolved. Ensure adequate ventilation and scrubbing.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Quench any unreacted diazonium salts before disposal.
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful attention to reaction conditions, particularly temperature control and reagent addition rates. The Sandmeyer-type dibromination of Ethyl 2-aminothiazole-4-carboxylate provides a direct and efficient route to this valuable building block. By implementing robust process controls, comprehensive analytical monitoring, and stringent safety protocols, researchers and drug development professionals can successfully produce this key intermediate on a larger scale, facilitating the advancement of new chemical entities in various fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CuBr2-promoted cyclization and bromination of arene–alkynes: C–Br bond formation via reductive elimination of Cu(iii) species - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Diazotisation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl 2,5-dibromothiazole-4-carboxylate" synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate. We address common points of failure in the multi-step synthesis, providing explanations for the underlying chemistry and actionable solutions to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues with the Thiazole Ring Formation (Hantzsch Synthesis)
Question: My initial Hantzsch condensation of ethyl bromopyruvate and thiourea to form the precursor, ethyl 2-aminothiazole-4-carboxylate, is giving a low yield. What are the common causes?
Answer: The Hantzsch thiazole synthesis is generally high-yielding, but several factors can compromise its efficiency.[1][2]
-
Purity of Ethyl Bromopyruvate: Ethyl bromopyruvate is a lachrymator and can degrade upon storage, especially if exposed to moisture, leading to the formation of ethyl pyruvate and HBr. This reduces the concentration of your electrophile. Always use freshly distilled or newly purchased reagent.
-
Reaction Temperature and Control: The initial reaction is an exothermic SN2 reaction followed by cyclization and dehydration.[3][4] While heating is required to drive the reaction to completion (typically refluxing in ethanol), excessive heat can lead to polymerization and the formation of dark, insoluble byproducts. A literature procedure suggests cautiously heating the neat reagents at 100°C for one hour.
-
Work-up and pH Adjustment: The initial product formed is the hydrobromide salt of the aminothiazole. To isolate the free amine, a base (like aqueous ammonium hydroxide or sodium carbonate) must be added to neutralize the reaction mixture.[1][5] Insufficient basification will result in the product remaining in the aqueous layer as its salt form, drastically reducing the yield upon extraction with an organic solvent. Ensure the pH is adjusted to ~8-9 before extraction.
Section 2: Troubleshooting the Sandmeyer Reaction (2-Amino to 2-Bromo Conversion)
Question: I'm attempting the Sandmeyer reaction on ethyl 2-aminothiazole-4-carboxylate and getting a low yield of the 2-bromo product, often with a lot of dark, tar-like material. Why is this happening?
Answer: This is the most critical and often problematic step. The issue typically stems from the instability of the diazonium salt intermediate. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and precise control is paramount.[6]
-
Critical Temperature Control: The diazotization step (reaction of the amine with a nitrite source like NaNO₂ in the presence of acid) MUST be performed at low temperatures, typically 0 to 5°C.[7] Aryl diazonium salts are thermally unstable. If the temperature rises, the diazonium salt decomposes prematurely, losing N₂ gas to form a highly reactive aryl cation and radicals, which then react non-selectively with any nucleophile or solvent molecule available, leading to polymerization and tar formation.[8]
-
Rate of Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise below the surface of the reaction mixture. This ensures that a high localized concentration of nitrous acid does not build up, which can also accelerate decomposition.
-
Copper(I) vs. Copper(II): The classic Sandmeyer reaction uses a catalytic amount of a copper(I) salt (e.g., CuBr).[6] However, syntheses involving 2-aminothiazoles often employ a stoichiometric amount of copper(II) bromide (CuBr₂), which acts as both the bromide source and the catalyst for the decomposition of the diazonium salt.[5][9] Ensure your copper salt is of high purity.
Question: My yield is low, but instead of tar, I'm recovering unreacted starting material (ethyl 2-aminothiazole-4-carboxylate). What went wrong?
Answer: This points to incomplete diazotization.
-
Stoichiometry of Reagents: Ensure you are using a slight excess of sodium nitrite (e.g., 1.1 equivalents) and sufficient acid (e.g., HBr). The acid serves two purposes: it protonates the amine and reacts with sodium nitrite to form the reactive nitrous acid (HONO) in situ.
-
Solvent Choice: Some protocols use a mixture of an acid (like 40% HBr) and a solvent like dimethyl sulfoxide (DMSO).[7] The amine and sodium nitrite are first dissolved in DMSO before the acid is slowly added at low temperature. This can sometimes improve solubility and reactivity.
Section 3: Optimizing the C5-Bromination
Question: I have successfully synthesized ethyl 2-bromothiazole-4-carboxylate, but now I'm struggling to introduce the second bromine at the C5 position. The reaction is sluggish. How can I improve it?
Answer: The thiazole ring is less electron-rich than thiophene, making electrophilic aromatic substitution more difficult.[10] Furthermore, the existing 2-bromo and 4-carboxylate groups are electron-withdrawing, further deactivating the ring towards bromination.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it can be harsh and lead to side reactions. N-Bromosuccinimide (NBS) is often a milder and more selective choice for brominating heterocyles.
-
Catalyst: The reaction may require a Lewis acid catalyst to increase the electrophilicity of the bromine. However, for many thiazole systems, simply performing the reaction in a suitable solvent like acetic acid or chloroform at reflux is sufficient.
-
Alternative One-Pot Strategy: Some of the most effective procedures generate the 2,5-dibromo product directly from the 2-aminothiazole precursor. By using a significant excess of CuBr₂ and sodium nitrite, the Sandmeyer reaction is followed by in situ bromination at the C5 position.[5] This avoids the isolation of the mono-bromo intermediate and can be more efficient overall.
Section 4: Purification and Characterization
Question: I'm having difficulty purifying the final product, which appears to be an oil or a low-melting solid. What are the recommended methods?
Answer: this compound is often isolated as a pale yellow oil or a white crystalline solid with a low melting point.
-
Column Chromatography: This is the most reliable method for purification. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 1:20 and increasing polarity).[7] This will effectively separate the desired dibromo product from any remaining mono-bromo starting material and non-polar byproducts.
-
Recrystallization: If you obtain a solid, recrystallization from a solvent like petroleum ether can be effective.[7] However, if the product oils out, chromatography is the better approach.
Question: How can I confirm the regiochemistry is 2,5-dibromo and not 2,4-dibromo?
Answer: While the 2,4-dibromo isomer is unlikely given the starting material, confirmation is crucial.
-
¹H NMR Spectroscopy: The most straightforward method. The this compound should show no aromatic protons, as the C5 position is substituted. You will only see the quartet and triplet signals for the ethyl ester group. In contrast, the precursor ethyl 2-bromothiazole-4-carboxylate will show a singlet for the C5 proton around 8.11 ppm.
-
¹³C NMR Spectroscopy: This will show distinct signals for the five carbons in the molecule, and the chemical shifts can be compared to literature values to confirm the substitution pattern.
Visual and Data-Driven Guides
Experimental Workflow and Key Checkpoints
The following diagram outlines the primary synthetic pathway and highlights critical control points for troubleshooting.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. reddit.com [reddit.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Purification of Ethyl 2,5-dibromothiazole-4-carboxylate and its Derivatives
Welcome to the technical support center for Ethyl 2,5-dibromothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common purification challenges encountered with the starting material and its subsequent reaction products, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible results.
Part 1: Purification of this compound
This compound is a key intermediate, typically synthesized via a Sandmeyer-type reaction from Ethyl 2-aminothiazole-4-carboxylate. The crude product from this synthesis often contains unreacted starting materials, mono-brominated species, and other byproducts that can complicate downstream reactions.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My crude this compound appears as a dark oil or discolored solid. What are the likely impurities?
Answer: The discoloration in your crude product typically arises from residual copper salts and polymeric tars formed during the diazotization and bromination steps. Key impurities to look out for include:
-
Ethyl 2-amino-5-bromothiazole-4-carboxylate: Incomplete diazotization can leave residual starting amine.
-
Ethyl 2-bromothiazole-4-carboxylate: Incomplete bromination at the C5 position is a common issue.[1]
-
Phenolic byproducts: Reaction of the diazonium salt with water can introduce hydroxyl groups.
-
Polymeric materials: Diazonium salts are prone to decomposition, leading to the formation of intractable tars.
Question 2: How can I effectively purify the crude starting material? I'm struggling with choosing between column chromatography and recrystallization.
Answer: The choice depends on the scale of your reaction and the impurity profile. For small-scale, high-purity requirements, column chromatography is recommended. For larger scales, a well-optimized recrystallization can be more efficient.
Workflow: Choosing a Purification Strategy
Caption: Decision tree for purification strategy.
Protocol 1: High-Purity Purification via Column Chromatography
This method is ideal for removing closely eluting impurities like the mono-brominated analogue.
Step-by-Step Methodology:
-
Slurry Adsorption: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add silica gel (2-3 times the weight of your crude material) and concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained. This "dry loading" technique prevents streaking and improves separation.
-
Column Packing: Prepare a silica gel column packed with a non-polar solvent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5).
-
Loading and Elution: Carefully load the silica-adsorbed product onto the top of the column. Elute with a gradient of ethyl acetate in hexane. The desired product is moderately polar and will elute after non-polar impurities.
Troubleshooting Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation | Incorrect solvent system. | Use a less polar solvent system to increase the separation between spots on the TLC plate. A 15% ethyl acetate/hexane system has been reported to be effective.[1] |
| Product Decomposition | The thiazole ring can be sensitive to acidic silica gel. | Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5%). |
| Streaking on TLC/Column | Compound is too polar for the solvent system or is acidic. | Add a small amount of acetic acid (0.5-1%) to the eluent to suppress the ionization of any acidic impurities.[2] |
Protocol 2: Bulk Purification via Recrystallization
Recrystallization is excellent for removing baseline impurities and colored tars from solid crude product.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.[3] | Add more solvent to the hot mixture. Alternatively, use a lower-boiling point solvent or a mixed solvent system. Start with a good solvent and add an anti-solvent dropwise until turbidity persists, then heat to clarify and cool slowly.[4][5] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the filtrate and attempt a second recrystallization. Ensure the minimum amount of hot solvent is used for dissolution. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal from a previous batch. If these fail, slowly evaporate some of the solvent to increase the concentration. |
Part 2: Purification of Suzuki-Miyaura Coupling Products
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. The purification of these products is often challenging due to the presence of residual palladium catalyst, boronic acid-derived byproducts, and homo-coupled species.
Frequently Asked Questions & Troubleshooting Guide
Question 3: My Suzuki reaction mixture is a black, heterogeneous mess. How do I effectively remove the palladium catalyst?
Answer: The black solid is likely palladium black, which forms when the Pd(0) catalyst precipitates. A multi-step approach is often necessary for complete removal to meet the stringent limits required for pharmaceutical intermediates.[6]
-
Initial Filtration: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium.
-
Aqueous Wash: Perform an aqueous workup. Sometimes, washing with an aqueous solution of thiourea or sodium sulfide can help to complex and remove residual palladium.
-
Adsorbent Treatment (Scavenging): For near-complete removal, treatment with a palladium scavenger is highly effective. These are typically functionalized silica or polymers that chelate the metal.
Table of Common Palladium Scavengers:
| Scavenger Type | Trade Name(s) | Mechanism | Reference |
| Thiol-functionalized silica | SiliaMetS Thiol | Covalent binding | [6] |
| Amine-functionalized silica | SiliaMetS Amine | Chelation | |
| Trithiocyanuric acid (TMT) based | MP-TMT | Chelation | [1][6] |
| Activated Carbon | Nuchar® | Adsorption | [6] |
Workflow: Palladium Removal
Caption: Workflow for effective palladium removal.
Question 4: I'm having trouble separating my desired biaryl product from unreacted boronic acid and its homo-coupled byproduct (biaryl from the boronic acid).
Answer: This is a common challenge, especially if the polarities of the product and byproducts are similar. A combination of extractive workup and careful chromatography is usually required.
Step-by-Step Purification Strategy:
-
Acidic/Basic Wash:
-
To remove unreacted boronic acid: During the aqueous workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH or Na2CO3). The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer.[7]
-
To remove basic impurities: If your product is neutral, an acidic wash (e.g., 1M HCl) can remove basic byproducts.
-
-
Optimized Column Chromatography:
-
Solvent System: Carefully select your solvent system based on TLC analysis. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. For closely eluting spots, consider using a ternary solvent system (e.g., hexane/DCM/ethyl acetate) to fine-tune the polarity.
-
Homo-coupled Byproducts: The boronic acid homo-coupling product (Ar-Ar) is typically less polar than the desired hetero-biaryl product and should elute first during chromatography. The dehalogenated starting material is also a common, less polar byproduct.[8][9]
-
Part 3: Purification of 2,5-Dibromothiazole-4-carboxylic Acid (from Hydrolysis)
Saponification of the ethyl ester yields the corresponding carboxylic acid. Purifying this product requires careful pH control due to its acidic nature.
Frequently Asked Questions & Troubleshooting Guide
Question 5: After hydrolyzing the ester, my workup is messy and I'm getting low yields of the carboxylic acid.
Answer: The key to a successful workup and purification of a carboxylic acid is a carefully controlled acid-base extraction.
Protocol 3: Purification of 2,5-Dibromothiazole-4-carboxylic Acid
-
Reaction Quench: After the hydrolysis is complete (as monitored by TLC), cool the reaction mixture in an ice bath.
-
Basification and Extraction: Add a strong base (e.g., 2M NaOH) to ensure the carboxylic acid is fully deprotonated to its carboxylate salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) to remove any neutral organic impurities.
-
Acidification and Isolation: Separate the aqueous layer and cool it again in an ice bath. Slowly acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of ~2.[10] The carboxylic acid will precipitate out of the solution.
-
Collection and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any inorganic salts. Dry the product thoroughly under high vacuum.
-
Recrystallization (if necessary): If the product requires further purification, it can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.
Troubleshooting Hydrolysis Purification:
| Issue | Probable Cause | Solution |
| Product remains in the organic layer during basic wash. | Incomplete hydrolysis; unreacted ester remains. | Ensure the hydrolysis reaction has gone to completion before workup. |
| An emulsion forms during extraction. | High concentration of salts or fine solid particles. | Add brine to the aqueous layer to break the emulsion. If a solid is present, filter the entire mixture through Celite® before separating the layers. |
| No precipitate forms upon acidification. | The product is too soluble in the aqueous medium, or not enough acid was added. | Continue adding acid until the pH is confirmed to be ~2. If the product is water-soluble, extract the acidified aqueous layer with an organic solvent like ethyl acetate. |
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2,5-dibromothiazole-4-carboxylate
Welcome to the technical support center for the functionalization of Ethyl 2,5-dibromothiazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this versatile, yet challenging, heterocyclic building block. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
The 2,5-disubstituted thiazole framework is a cornerstone in medicinal chemistry, frequently appearing as a core scaffold in kinase inhibitors and other therapeutic agents.[1] this compound, with its two reactive bromine atoms and an electron-withdrawing ester group, offers a unique platform for molecular elaboration. However, the differential reactivity of the C2 and C5 positions, coupled with the potential for side reactions, necessitates a carefully considered approach to achieve desired outcomes.[1]
This guide is structured as an interactive troubleshooting and FAQ resource. We will address specific problems you may encounter in the lab and provide solutions grounded in established chemical principles and literature precedents.
Troubleshooting Guide: From Frustration to Functionalization
This section is dedicated to solving the common (and uncommon) problems that can arise during the coupling reactions of this compound.
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki, Stille, or Sonogashira coupling, but TLC or LC-MS analysis shows predominantly unreacted starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's not in its active Pd(0) state, the catalytic cycle won't initiate.[2]
-
Solution: Use a fresh batch of your palladium catalyst. For Suzuki reactions, consider using a pre-catalyst like Pd₂(dba)₃ with a suitable phosphine ligand, which generates the active Pd(0) species in situ.[3] For Sonogashira couplings, ensure your palladium source is efficiently reduced; some protocols may benefit from a pre-catalyst that readily forms the active species.[2] Also, ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen), as oxygen can deactivate the catalyst.[2]
-
-
Suboptimal Ligand Choice: The ligand's role is not just to stabilize the palladium center but also to modulate its reactivity.
-
Solution: For electron-deficient heteroaromatics like our thiazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior.[2][4] These ligands promote the crucial oxidative addition step and can help prevent catalyst deactivation by the sulfur and nitrogen atoms of the thiazole ring.[4][5]
-
-
Inappropriate Base (Suzuki Coupling): The base is a critical component in the Suzuki-Miyaura coupling, playing a role in the transmetalation step.[6]
-
Solution: The choice of base can be the difference between a successful and a failed reaction. For this substrate, milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred over strong bases like NaOH or alkoxides, which can promote side reactions.[4] The base should be finely ground to maximize its surface area and reactivity.
-
-
Insufficient Temperature: While high temperatures can sometimes lead to side reactions, some coupling reactions require a certain activation energy to proceed.
-
Solution: If your reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 80-100 °C) may be necessary to drive the reaction forward.[7] Monitor the reaction closely to avoid decomposition.
-
Problem 2: Significant Formation of Mono-Brominated Byproduct (Debromination)
You're aiming for a coupled product, but a significant portion of your starting material is being converted to Ethyl 2-bromothiazole-4-carboxylate or Ethyl 5-bromothiazole-4-carboxylate.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and strong bases are common culprits in promoting hydrodehalogenation (debromination).[3]
-
Solution: Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[3] Optimize the reaction temperature by running it at the lowest effective temperature.
-
-
Presence of Hydride Sources: Water, alcohols, or even certain solvents can act as hydride donors, leading to the reductive removal of a bromine atom.[3]
-
Solution: Use anhydrous, degassed solvents. Ensure all glassware is flame-dried or oven-dried before use.[3]
-
-
Inappropriate Catalyst/Ligand Combination: The choice of catalyst and ligand can influence the rate of debromination relative to the desired coupling.
-
Solution: While bulky, electron-rich ligands are generally beneficial, their use requires careful optimization to avoid favoring debromination pathways.[3] Experiment with different ligands to find the optimal balance.
-
Problem 3: Selective Coupling at the Wrong Position (Regioselectivity Issues)
You intended to functionalize the C2 position, but the major product is the C5-coupled isomer, or vice-versa.
Understanding the Inherent Reactivity:
In palladium-catalyzed cross-coupling reactions like Suzuki and Stille, the C2 position of the 2,5-dibromothiazole ring is generally more electron-deficient and thus more reactive towards oxidative addition of the Pd(0) catalyst.[3][8] This makes C2 the kinetically favored site for coupling.
Strategies for Controlling Regioselectivity:
-
To Favor C2 Coupling (Kinetic Product):
-
Reaction Conditions: Use standard Suzuki or Stille conditions with a suitable palladium catalyst and ligand. The inherent higher reactivity of the C2 position should lead to selective coupling.[8]
-
-
To Favor C5 Coupling (Thermodynamic or Alternative Pathway):
-
Metal-Halogen Exchange: This is a powerful strategy to achieve C5 selectivity. Using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) can preferentially induce a bromine-lithium exchange at the more electron-rich C5 position.[8] The resulting lithiated species can then be quenched with an electrophile.
-
Problem 4: Homocoupling of Coupling Partners
Instead of the desired cross-coupled product, you are observing significant amounts of boronic acid homocoupling (in Suzuki reactions) or alkyne homocoupling (Glaser coupling in Sonogashira reactions).
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen is a known promoter of homocoupling side reactions.[2][4]
-
Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
-
Copper Co-catalyst (Sonogashira): While copper(I) salts can accelerate the Sonogashira reaction, they are also notorious for promoting the oxidative homocoupling of terminal alkynes.[2]
-
Solution: Consider using a copper-free Sonogashira protocol.[2] If a copper co-catalyst is necessary, use the minimal effective amount and ensure the reaction is strictly anaerobic.
-
Problem 5: Hydrolysis of the Ethyl Ester
The desired coupled product is forming, but you also observe the corresponding carboxylic acid due to the hydrolysis of the ethyl ester.
Possible Causes & Solutions:
-
Strongly Basic Conditions: The use of strong bases like NaOH or KOH, especially in the presence of water, will readily hydrolyze the ester.
-
Solution: Employ milder bases such as K₂CO₃ or K₃PO₄.[4] If aqueous conditions are necessary for the Suzuki coupling, minimize the amount of water and the reaction time.
-
-
Elevated Temperatures and Prolonged Reaction Times: These factors can exacerbate ester hydrolysis, even with milder bases.
-
Solution: Optimize the reaction to proceed at the lowest possible temperature and for the shortest time required for completion.
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my specific transformation?
A1: The choice depends on your desired product and the available coupling partners:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids. It is one of the most versatile and widely used cross-coupling reactions due to the stability and commercial availability of boronic acids.[9][10]
-
Stille Coupling: Uses organostannane reagents to form C-C bonds. While effective, the toxicity of tin byproducts is a significant drawback.[11][12]
-
Sonogashira Coupling: The go-to method for introducing alkyne moieties, forming a C-C bond between the thiazole ring and a terminal alkyne.[13][14]
Q2: How do I choose the right palladium catalyst and ligand?
A2: This is a critical decision. Here's a general guideline:
-
Palladium Source: Pd(PPh₃)₄ is a classic, but often less active, choice. A combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand often provides a more active catalytic system.[9]
-
Ligands: For this electron-deficient heterocyclic system, bulky, electron-rich phosphine ligands are highly recommended. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[2][4] They accelerate the oxidative addition and reductive elimination steps of the catalytic cycle and can help prevent catalyst poisoning by the thiazole's heteroatoms.[4][5]
Q3: What is the role of the base in a Suzuki coupling, and why is the choice so important?
A3: The base in a Suzuki reaction has multiple roles. It facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[6] The choice of base is crucial because it can influence reaction rate, yield, and the prevalence of side reactions like debromination and ester hydrolysis. Milder bases like K₃PO₄ and K₂CO₃ often provide the best balance for substrates like this compound.[4]
Q4: How can I effectively purify my product and remove residual palladium?
A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Chromatography: Flash column chromatography on silica gel is the most common purification method. A careful selection of the eluent system is necessary to achieve good separation.
-
Palladium Removal: Residual palladium can be problematic, especially for pharmaceutical applications. Several methods can be employed for its removal, including treatment with scavengers like isocyanides followed by filtration.
Experimental Protocols
General Protocol for a Selective Mono-Suzuki Coupling at the C2 Position
This protocol is a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 - 1.2 eq.)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (finely ground, 2.0-3.0 eq.)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Anhydrous reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of the anhydrous, degassed solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining solvent.
-
Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: General Guidelines for Optimizing Suzuki Coupling Conditions
| Parameter | Recommendation for this compound | Rationale |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Provides a source of active Pd(0) in situ. |
| Ligand | XPhos, SPhos, or other bulky, electron-rich phosphines (2-8 mol%) | Accelerates oxidative addition and prevents catalyst deactivation.[2][4] |
| Base | K₃PO₄ or K₂CO₃ (2-3 eq.) | Mild conditions minimize debromination and ester hydrolysis.[3][4] |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | Aprotic solvents that are suitable for a wide range of Suzuki couplings. |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Boronic acid (1.1-1.2 eq.) | A slight excess of the boronic acid drives the reaction to completion. |
Visualizations
Troubleshooting Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Identifying and minimizing side reactions in "Ethyl 2,5-dibromothiazole-4-carboxylate" synthesis
Welcome to the technical support center for the synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing side reactions to improve yield and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction shows low conversion, with a significant amount of starting material and mono-brominated product remaining. How can I drive the reaction to completion?
Answer: Low conversion to the di-brominated product is a common issue, typically stemming from insufficient electrophilicity or reaction time. The thiazole ring is deactivated by the electron-withdrawing ethyl carboxylate group at the C4 position, making the second bromination (at the C2 position) significantly more difficult than the first (at the C5 position).
Root Causes and Solutions:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent is critical. While a 2:1 molar ratio of bromine to substrate is theoretically required, side reactions and the reduced reactivity after the first bromination often necessitate an excess of the brominating agent.
-
Reaction Conditions: Temperature and reaction time must be carefully controlled to ensure the second bromination occurs without degrading the product.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low conversion.
Optimized Protocol (Example):
| Parameter | Standard Protocol | Optimized Protocol for Higher Conversion | Rationale |
| Bromine (Br₂) eq. | 2.1 | 2.5 - 3.0 | Ensures sufficient reagent is present to overcome the deactivation for the second bromination. |
| Temperature | 25 °C (RT) | 40-60 °C | Provides the necessary activation energy for substituting the less reactive C2 position. |
| Reaction Time | 4-6 hours | 12-24 hours | Allows the slower second bromination reaction to proceed to completion. Monitor progress via TLC. |
| Solvent | Acetic Acid or CHCl₃ | Acetic Acid with catalytic H₂SO₄ | The acid catalyst can protonate the ring, potentially increasing its reactivity towards electrophiles. |
Question 2: My final product is contaminated with a persistent impurity that is difficult to separate by column chromatography. What is this impurity and how can I remove it?
Answer: The most probable impurity is the isomeric mono-brominated species, primarily Ethyl 5-bromothiazole-4-carboxylate . The polarity of this mono-bromo intermediate is very close to that of the desired di-bromo product, making chromatographic separation challenging.
Identification and Mitigation Strategy:
-
Confirmation: Use ¹H NMR to confirm the impurity. The C2-proton of the thiazole ring has a characteristic chemical shift. Its presence indicates a 5-bromo isomer, while its absence in the pure 2,5-dibromo product is a key indicator of purity.
-
Improving Separation:
-
Chromatography: Utilize a shallow solvent gradient with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate). A starting ratio of 95:5, slowly increasing to 90:10, can improve resolution. Using a longer column can also enhance separation.
-
Recrystallization: This is often a more effective method for removing isomeric impurities. The higher symmetry and molecular weight of the di-bromo product may allow it to crystallize more readily from a suitable solvent system.
-
Recommended Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., Ethanol, Isopropanol).
-
Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Heat the mixture again until the solution is clear.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration. The mono-brominated impurity should remain preferentially in the mother liquor. A protocol for purifying a similar compound, Ethyl 2-bromothiazole-4-carboxylate, successfully used recrystallization from petroleum ether[1].
Frequently Asked Questions (FAQs)
Question 1: What is the most reliable synthetic route for this compound?
Answer: While several pathways exist, a common and reliable method involves a two-step process starting from Ethyl 2-aminothiazole-4-carboxylate. This precursor is readily synthesized via the Hantzsch thiazole synthesis[2][3][4].
Step 1: Sandmeyer Reaction to form Ethyl 2-bromothiazole-4-carboxylate. The 2-amino group is converted to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst. This reaction is a classic and effective method for introducing a halogen at this position[5][6][7]. The reaction of 2-aminothiazole with sodium nitrite and hydrobromic acid can yield the 2-bromo derivative[1][8].
Step 2: Electrophilic Bromination to form this compound. The resulting Ethyl 2-bromothiazole-4-carboxylate is then subjected to a second bromination. The C5 position is the most nucleophilic site on the ring and is readily attacked by an electrophilic bromine source like Br₂ or N-Bromosuccinimide (NBS)[9][10].
Caption: Common synthetic workflow for the target compound.
Question 2: What is the underlying mechanism of the thiazole ring bromination?
Answer: The bromination of the thiazole ring proceeds via an electrophilic aromatic substitution mechanism. The reactivity and regioselectivity are governed by the electronic properties of the thiazole heterocycle.
-
Position C5: This position is the most electron-rich and thus the most reactive towards electrophiles[10]. The lone pair of electrons on the sulfur atom can be delocalized to stabilize the intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at C5. Bromination almost always occurs here first[9].
-
Position C2: This position is electron-deficient due to the adjacent electronegative nitrogen atom. However, after the C5 position is brominated, the C2 position becomes the next most likely site for a second electrophilic attack, though it requires more forcing conditions. Bromination at C2 can also occur directly under certain conditions, sometimes involving an ylid mechanism in the presence of a Lewis acid[11].
-
Position C4: This position is generally unreactive towards electrophiles, especially when it bears an electron-withdrawing group like an ethyl carboxylate.
Caption: Simplified mechanism for electrophilic bromination at C5. (Note: A real diagram would show chemical structures and electron movement).
Question 3: Are there alternative, "greener" methods for this synthesis?
Answer: Yes, the field of green chemistry is actively exploring alternatives to traditional methods that use hazardous reagents or solvents. For thiazole synthesis, researchers have developed one-pot, multi-component procedures using reusable catalysts like silica-supported tungstosilisic acid[3]. While direct application to this compound may require optimization, these principles can be adapted.
Potential Green Chemistry Improvements:
-
Catalysis: Using solid-supported, reusable acid catalysts for the Hantzsch synthesis can simplify purification and reduce waste[3].
-
Solvent Choice: Replacing halogenated solvents like CCl₄ or CHCl₃ with greener alternatives (e.g., ethanol, water, or even solvent-free conditions) is a key goal. Hantzsch synthesis has been performed in water using β-cyclodextrin as a phase-transfer catalyst[12].
-
Brominating Agent: While elemental bromine is effective, it is highly toxic and corrosive. Using N-Bromosuccinimide (NBS) can be a safer alternative, as it is a solid and easier to handle. The byproduct, succinimide, is also less hazardous.
References
- 1. Page loading... [guidechem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 12. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Suzuki Reactions with Ethyl 2,5-dibromothiazole-4-carboxylate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving Ethyl 2,5-dibromothiazole-4-carboxylate. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the complexities of this versatile building block.
The structure of this compound presents unique challenges and opportunities in Suzuki couplings. The presence of two bromine atoms at the C2 and C5 positions, with differing reactivities, and an electron-withdrawing ethyl carboxylate group at C4, requires careful optimization to achieve desired outcomes. This guide is designed to address the common issues you may encounter, from regioselectivity and low yields to unexpected side reactions.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom on this compound is more reactive in a Suzuki coupling?
A1: In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the C2 position of the thiazole ring is generally more reactive than the C5 position.[1][2] This preferential reactivity is attributed to the higher electron deficiency at the C2 position, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst to the C-Br bond.[1][3] The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms in the thiazole ring contributes to this effect.
Q2: I am observing a significant amount of debromination (hydrodehalogenation) as a side product. What are the likely causes and how can I minimize it?
A2: Debromination, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[4][5] Several factors can contribute to this issue:
-
Hydride Sources: The presence of water, alcohols, or even certain amine bases can act as a source of hydride, which leads to reductive debromination.[4][6]
-
High Temperatures and Prolonged Reaction Times: Extended heating can promote this undesired pathway.[6]
-
Base Strength: Stronger bases may sometimes exacerbate debromination.[6]
To minimize debromination, consider the following:
-
Employ milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[6]
-
Optimize the reaction temperature, aiming for the lowest effective temperature.[1][6]
-
Monitor the reaction closely and stop it once the starting material is consumed.[1][6]
Q3: My reaction is giving low yields of the desired mono-arylated product. What should I investigate first?
A3: Low yields can stem from multiple sources. A systematic approach to troubleshooting is recommended.[5][7]
-
Catalyst Activity: Ensure your palladium catalyst is active. Use a fresh batch or a robust pre-catalyst.[5] Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands.[1] For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective.[8]
-
Reagent Quality: Verify the purity of your this compound, boronic acid (or ester), and solvents. Impurities can poison the catalyst.[1]
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst and lead to homocoupling of the boronic acid.[5][9] Ensure your reaction setup is properly purged and maintained under an inert atmosphere (argon or nitrogen).[1]
-
Reaction Conditions: Systematically screen different bases, solvents, and temperatures. The optimal conditions can be highly substrate-dependent.[1][5]
Q4: Can the ethyl ester group on my substrate be hydrolyzed under the reaction conditions?
A4: Yes, ester hydrolysis is a potential side reaction, especially with strong bases like sodium hydroxide or when using aqueous base solutions at elevated temperatures for extended periods. The use of milder bases such as potassium carbonate or potassium phosphate can often mitigate this issue.[10] If hydrolysis is a persistent problem, you may need to screen different bases or consider protecting the carboxylic acid if it's essential for a later synthetic step.
Q5: I am seeing the formation of a biaryl product derived from the homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4][5][9] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[4] To prevent this:
-
Thoroughly degas your solvents and reaction mixture.[1]
-
Maintain a strict inert atmosphere throughout the reaction.[1]
-
Use a pre-catalyst that readily forms the active Pd(0) species.
Troubleshooting Guide
Problem 1: Poor or No Conversion
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | • Use a fresh batch of palladium catalyst or a more robust pre-catalyst. • Ensure proper storage of the catalyst under an inert atmosphere. |
| Inappropriate Ligand | • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often effective for heteroaryl halides.[8] |
| Poor Reagent Quality | • Check the purity of starting materials (dibromothiazole, boronic acid/ester) by NMR or LC-MS. • Use anhydrous and degassed solvents.[1] |
| Suboptimal Base/Solvent | • Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] • Try different solvent systems (e.g., dioxane/water, toluene/water, DMF/water).[11][12] |
| Low Reaction Temperature | • Incrementally increase the reaction temperature, while monitoring for potential decomposition.[5] |
Problem 2: Formation of Multiple Products (Regioselectivity Issues)
| Possible Cause | Troubleshooting Steps |
| Reaction at C5 instead of C2 | • While C2 is generally more reactive, certain ligands or conditions might alter selectivity.[2] Re-evaluate your catalyst/ligand system. Pd(PPh₃)₄ often shows good selectivity for the C2 position.[13] |
| Double Suzuki Coupling | • Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the boronic acid for mono-substitution. • Monitor the reaction closely and stop it once the starting material is consumed to avoid further reaction. |
Problem 3: Significant Side Product Formation
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | • This is the cleavage of the C-B bond of the boronic acid.[5][14] • Use a more stable boronic acid derivative, such as a pinacol ester.[14][15] • Avoid overly harsh basic conditions or prolonged reaction times. |
| Ester Hydrolysis | • Switch to a milder base (e.g., K₂CO₃, K₃PO₄).[10] • Minimize the amount of water in the reaction mixture if possible. |
| Homocoupling of Boronic Acid | • Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[5][9] |
Experimental Protocols
General Protocol for Mono-Arylation at the C2 Position
This protocol provides a starting point for the selective mono-arylation of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Methods for removing impurities from crude "Ethyl 2,5-dibromothiazole-4-carboxylate"
Technical Support Center: Purification of Ethyl 2,5-dibromothiazole-4-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for handling this compound. As a crucial intermediate in the synthesis of advanced pharmaceutical compounds, achieving high purity of this molecule is paramount for the success of subsequent synthetic steps. This guide is structured to provide direct, actionable solutions to common purification challenges encountered in the laboratory. We will move beyond simple procedural lists to explain the chemical rationale behind each step, empowering you to make informed decisions during your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of this compound and the common impurities associated with its synthesis.
Q1: What are the most probable impurities in my crude "this compound" sample?
Understanding the potential impurities is the first step toward designing an effective purification strategy. Given that the synthesis likely proceeds via a Sandmeyer-type reaction from an amino-thiazole precursor, the following impurities are commonly observed:
-
Unreacted Starting Material: Ethyl 2-amino-5-bromothiazole-4-carboxylate may persist if the diazotization reaction is incomplete.
-
Mono-brominated Species: Depending on the synthetic route, you might encounter Ethyl 2-bromothiazole-4-carboxylate or Ethyl 5-bromothiazole-4-carboxylate. These arise from incomplete bromination of the thiazole ring or incomplete substitution of the amino group.
-
Hydroxy-thiazole Derivatives: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of a phenolic side-product (Ethyl 2-hydroxy-5-bromothiazole-4-carboxylate).[1][2] This is a very common byproduct in Sandmeyer reactions.[2]
-
Hydrolyzed Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2,5-dibromothiazole-4-carboxylic acid) if exposed to acidic or basic conditions, particularly during aqueous workup at elevated temperatures.[3][4]
-
Azo-Coupling Byproducts: Diazonium salts can sometimes couple with other aromatic rings, leading to highly colored azo compounds, which may account for persistent yellow or brown hues in the crude product.
Q2: What are the key physical and spectroscopic properties of pure this compound?
Verifying the purity of your final product requires comparison against established data. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 208264-60-2 | [5] |
| Molecular Formula | C₆H₅Br₂NO₂S | [6] |
| Molecular Weight | 314.98 g/mol | [6] |
| Appearance | Solid / Powder | |
| InChI Key | SAEIBOLCDWLABF-UHFFFAOYSA-N | |
| SMILES String | O=C(OCC)C1=C(Br)SC(Br)=N1 |
Note: The proton NMR (¹H NMR) spectrum is expected to be simple, showing characteristic signals for the ethyl group (a quartet and a triplet) and notably lacking a signal for a proton on the thiazole ring, as the C-H position has been brominated.
Q3: How should I set up a Thin-Layer Chromatography (TLC) analysis to assess the purity of my crude product?
TLC is an indispensable tool for monitoring reaction progress and assessing purity.
Recommended Protocol:
-
Stationary Phase: Use standard silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent like ethyl acetate or dichloromethane.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent and a moderately polar solvent is typically effective. Start with a 1:4 ratio of Ethyl Acetate : Hexanes . You can adjust this ratio to achieve optimal separation (Rf value of the product between 0.3-0.4).
-
Visualization:
-
UV Light: The thiazole ring is UV active. Mark any spots visible under a 254 nm UV lamp.
-
Staining: If non-UV active impurities are suspected, use a potassium permanganate (KMnO₄) stain, which will visualize any compounds that can be oxidized.
-
Part 2: Troubleshooting Guide for Common Purification Issues
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: Persistent Color in the Final Product
Q: My isolated product is a yellow or brownish solid, not the expected off-white color. How can I decolorize it?
Cause: This coloration is often due to trace amounts of high-molecular-weight, conjugated byproducts, potentially from azo-coupling or degradation. These impurities can be persistent even after chromatography.
Solution 1: Activated Carbon Treatment This is the most effective method for removing colored impurities.
-
Rationale: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules responsible for color, while leaving your smaller target molecule in solution.
-
Protocol: See Protocol 3: Activated Carbon Treatment for a step-by-step guide.
Solution 2: Recrystallization If the colored impurity is present in a significant amount, recrystallization may be effective.
-
Rationale: The ideal recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures. The colored impurity should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
-
Protocol: See Protocol 2: Recrystallization .
Issue 2: Multiple Impurities Detected by TLC
Q: My initial TLC analysis shows multiple spots with different Rf values. How do I decide on the best purification strategy?
Cause: The presence of multiple spots indicates a mixture of starting materials, byproducts, and your desired product, each with differing polarities.
Solution: A Systematic Purification Workflow The choice between a simple wash, column chromatography, or recrystallization depends on the nature and separation of the impurities. Follow this decision tree to select the optimal method.
Caption: Decision workflow for selecting a purification method.
Issue 3: Impurities with Polarity Similar to the Product
Q: My TLC shows an impurity spot very close to my product spot (low ΔRf). How can I effectively separate them?
Cause: This often occurs with structural analogs, such as a mono-brominated species vs. the desired di-brominated product. The subtle difference in structure leads to very similar polarity.
Solution 1: High-Efficiency Flash Column Chromatography A standard column may not be sufficient. You must optimize the conditions to maximize resolving power.
-
Rationale: Separation is improved by increasing the interaction of the compounds with the stationary phase and ensuring a slow, steady elution.
-
Optimization Steps:
-
Use a Smaller Solvent Polarity Gradient: If you use a gradient elution, make the increase in polarity much more gradual.
-
Run an Isocratic Elution: Use a single, optimized solvent mixture that gives your product an Rf of ~0.2-0.3. This will require more solvent but provides better separation.[7]
-
Increase Column Length/Silica Amount: Use a higher ratio of silica gel to crude product (e.g., 100:1 instead of the usual 50:1). This increases the number of theoretical plates for separation.
-
Try a Different Solvent System: Sometimes, switching solvents can alter the selectivity. For example, if Ethyl Acetate/Hexanes fails, try a system of Dichloromethane/Hexanes or add a small percentage (~1%) of a third solvent like methanol or diethyl ether.
-
Solution 2: Recrystallization This can be surprisingly effective if a suitable solvent is found.
-
Rationale: Crystallization is not just dependent on polarity but also on the ability of a molecule to pack into a crystal lattice. A small structural difference can significantly impact lattice energy and solubility, allowing one compound to crystallize while the other remains in solution.
-
Protocol: See Protocol 2: Recrystallization . Test a range of solvents (e.g., hexanes, isopropanol, ethanol, or mixtures) on a small scale to find one that provides crystalline material upon cooling.
Issue 4: Suspected Presence of Acidic Impurities
Q: My NMR spectrum shows a broad, exchangeable proton, and the isolated solid is slightly sticky or oily. Could this be the hydrolyzed carboxylic acid, and how do I remove it?
Cause: Yes, these are classic signs of contamination with the corresponding carboxylic acid from ester hydrolysis. The acid disrupts crystallization and its acidic proton can appear as a broad singlet in the NMR spectrum.
Solution: Weak-Base Liquid-Liquid Extraction This is a straightforward and highly effective chemical method for removing acidic impurities.
-
Rationale: By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you selectively deprotonate the carboxylic acid impurity. The resulting carboxylate salt is ionic and highly soluble in the aqueous layer, while your neutral ester product remains in the organic layer.
-
Protocol: See Protocol 4: Liquid-Liquid Extraction for Acidic Impurity Removal . It is critical to use a weak base like NaHCO₃; strong bases like NaOH could saponify your desired ester product.
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for the amount of crude material (a 50:1 to 100:1 ratio of silica gel to crude product by weight is recommended). Pack the column with silica gel as either a dry powder or a slurry in the initial, least polar eluent.[7]
-
Prepare the Sample: Dissolve your crude product in a minimal amount of the column solvent (or a stronger solvent like dichloromethane). In a separate flask, add a small amount of silica gel (~2-3 times the weight of your crude product) and your dissolved sample. Evaporate the solvent completely to get a dry, free-flowing powder. This "dry loading" method results in better separation.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance.
-
Elute the Column: Begin eluting with the chosen solvent system (e.g., 5% Ethyl Acetate in Hexanes). Apply gentle positive pressure.
-
Collect Fractions: Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent: The ideal solvent should poorly dissolve the compound at room temperature but dissolve it completely at its boiling point. Test small amounts in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) to find the best one.
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorize (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (see Protocol 3). Re-heat the mixture to boiling briefly, then perform a hot filtration to remove the carbon.
-
Crystallize: Cover the flask and allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals form, you can place the flask in an ice bath to maximize the yield.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.
Protocol 3: Activated Carbon Treatment
-
Dissolve the Product: Dissolve the colored product in a suitable organic solvent (one it is highly soluble in, like ethyl acetate or dichloromethane) at room temperature.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 1-2% of the product's weight). A little goes a long way.
-
Stir: Stir the mixture at room temperature for 15-30 minutes. Avoid heating, as it can sometimes cause reactions on the carbon surface.
-
Filter: Filter the mixture through a pad of Celite® or a fine filter paper to remove the carbon. The Celite is crucial as it prevents fine carbon particles from passing through.
-
Recover Product: Remove the solvent from the filtrate via rotary evaporation to recover the decolorized product.
Protocol 4: Liquid-Liquid Extraction for Acidic Impurity Removal
-
Dissolve Crude Product: Dissolve the crude material in a water-immiscible organic solvent such as ethyl acetate or dichloromethane. Transfer this solution to a separatory funnel.
-
Wash with Base: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently several times, venting frequently to release any CO₂ gas that may form.
-
Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Wash with Brine: Wash the remaining organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any residual water from the organic layer.
-
Dry and Evaporate: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter away the drying agent, and remove the solvent by rotary evaporation to yield the purified product.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. This compound | CAS 208264-60-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. orgsyn.org [orgsyn.org]
"Ethyl 2,5-dibromothiazole-4-carboxylate" reaction kinetics and rate improvement
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Welcome to the technical support center for the synthesis and application of Ethyl 2,5-dibromothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges related to its synthesis, focusing on reaction kinetics, yield optimization, and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: My bromination of ethyl thiazole-4-carboxylate is sluggish and gives a low yield. What are the key kinetic barriers and how can I overcome them?
A1: The bromination of ethyl thiazole-4-carboxylate is an electrophilic aromatic substitution reaction. The thiazole ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the ester group at the C4 position. This deactivation significantly slows the rate of electrophilic attack.
Kinetic Considerations:
-
Rate-Limiting Step: The formation of the sigma complex (Wheland intermediate) upon attack by the electrophile (e.g., Br+) is the rate-determining step. The high energy of this intermediate, destabilized by the adjacent carboxylate group, is the primary kinetic barrier.
-
Reaction Order: Thiazole reactions, including electrophilic substitutions, generally exhibit second-order kinetics.[1] The rate is dependent on the concentration of both the thiazole substrate and the brominating agent.
Strategies for Rate Improvement:
-
Choice of Brominating Agent: While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often more effective for deactivated systems. NBS provides a low, steady concentration of bromine, which can help to minimize side reactions.
-
Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can facilitate the reaction by stabilizing charged intermediates. However, be cautious as some solvents can react with the brominating agent. A non-polar solvent like carbon tetrachloride or chloroform is also a common choice.
-
Temperature Control: Increasing the reaction temperature will increase the reaction rate, as dictated by the Arrhenius equation. However, excessive heat can lead to decomposition and the formation of impurities. A stepwise increase in temperature, while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is recommended.[2]
-
Catalysis: While Lewis acids like AlCl₃ can promote bromination, they may complex with the thiazole nitrogen, further deactivating the ring.[3] For this specific substrate, catalysis is often avoided in favor of optimizing other conditions.
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the likely impurities and how can I prevent their formation?
A2: The formation of multiple products often stems from incomplete bromination, over-bromination, or undesired reactions with the starting material or solvent.
Common Side Products:
-
Ethyl 2-bromothiazole-4-carboxylate (mono-brominated): This is the product of incomplete reaction. The C5 position is generally the most electron-rich and susceptible to electrophilic attack.[4]
-
Starting Material (Ethyl thiazole-4-carboxylate): Unreacted starting material will be present if the reaction does not go to completion.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, particularly at elevated temperatures or in the presence of acid, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of NBS for dibromination) to drive the reaction to completion.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[2]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the ester group.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution via a syringe pump. This maintains a controlled concentration and can prevent localized overheating and side product formation.
Troubleshooting Guide: Low Yield & Purity Issues
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Sluggish Reaction | 1. Insufficient activation energy. 2. Deactivated thiazole ring. 3. Ineffective brominating agent. | 1. Gradually increase reaction temperature (e.g., from room temperature to 50-80 °C) and monitor via TLC/LC-MS.[2] 2. Ensure precise stoichiometry of reagents. 3. Switch from Br₂ to NBS, which is often more effective for electron-deficient heterocycles. |
| Formation of Mono-Brominated Product | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. | 1. Increase the equivalents of NBS or Br₂ to >2.0 (e.g., 2.2 eq). 2. Extend the reaction time, monitoring for the disappearance of the mono-brominated intermediate by TLC. |
| Product Decomposition (Dark Reaction Mixture) | 1. Reaction temperature is too high. 2. Presence of impurities that catalyze decomposition. | 1. Lower the reaction temperature. If the reaction is too slow, consider a more reactive brominating agent instead of higher heat. 2. Ensure the purity of the starting ethyl thiazole-4-carboxylate. |
| Difficult Purification | 1. Close polarity of product and byproducts. 2. Presence of baseline material on TLC. | 1. Optimize column chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective. 2. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to remove any acidic impurities before chromatography.[2] |
Experimental Protocols & Methodologies
Protocol 1: Dibromination using N-Bromosuccinimide (NBS)
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Ethyl thiazole-4-carboxylate
-
N-Bromosuccinimide (NBS)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (anhydrous)
-
AIBN (Azobisisobutyronitrile) (optional, as a radical initiator if using CCl₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl thiazole-4-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous CCl₄ or acetonitrile to dissolve the starting material.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 eq) to the flask. If using CCl₄, a catalytic amount of AIBN can be added.
-
Reaction: Heat the mixture to reflux (for CCl₄, ~77°C; for acetonitrile, ~82°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Visualizing the Process
Reaction Workflow
The following diagram illustrates the key steps from starting material to purified product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
This decision tree helps diagnose potential issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 2. benchchem.com [benchchem.com]
- 3. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Alternative solvents and catalysts for "Ethyl 2,5-dibromothiazole-4-carboxylate" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting, and answers to frequently asked questions (FAQs) regarding solvent and catalyst selection for reactions involving the versatile building block, Ethyl 2,5-dibromothiazole-4-carboxylate. Our focus is on transitioning to more sustainable, efficient, and reliable reaction conditions.
Introduction: The Challenge of Dibromothiazoles
This compound is a valuable substrate in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to build molecular complexity.[1][2] However, the electron-deficient nature of the thiazole ring and the presence of two bromine atoms present unique challenges. Furthermore, the sulfur atom in the thiazole ring can act as a poison to palladium catalysts, potentially hindering their activity and necessitating higher catalyst loadings.[3] Traditional reliance on hazardous dipolar aprotic solvents like DMF and 1,4-dioxane also raises significant environmental, health, and safety concerns, prompting the need for greener alternatives.[4][5]
This guide is designed to help you navigate these challenges by providing expert insights into selecting alternative solvents and optimizing catalyst systems for successful and sustainable synthesis.
Part 1: Frequently Asked Questions (FAQs) on Solvent & Catalyst Selection
This section addresses common questions about moving beyond traditional reaction setups to more modern, efficient, and sustainable alternatives.
FAQ: Solvent Selection & Optimization
Q1: My standard protocol for Suzuki couplings uses DMF or 1,4-dioxane. Why should I consider an alternative for reactions with this compound?
A1: While DMF and 1,4-dioxane are common "go-to" solvents for palladium-catalyzed cross-couplings, they have significant drawbacks that justify seeking alternatives.[4][5]
-
Safety & Environmental Concerns: Both DMF and NMP (N-methyl-2-pyrrolidinone) are facing increasing legislative restrictions due to their reproductive toxicity.[4][5] 1,4-dioxane is a suspected carcinogen and can form explosive peroxides.[4]
-
Reaction Performance: For thiazole-containing substrates, these traditional solvents do not always provide the best performance. Side reactions, difficult workups, and high boiling points that complicate product isolation are common issues.
-
Sustainability: The push for "green chemistry" in the pharmaceutical industry encourages the use of solvents derived from renewable resources that are less hazardous and have a smaller environmental footprint.[6][7]
Q2: What are some recommended "green" or safer alternative solvents for cross-coupling reactions with this substrate?
A2: Several excellent, more sustainable solvents have proven effective in palladium-catalyzed reactions. The choice depends on the specific reaction, but here are top contenders:
-
Cyclopentyl Methyl Ether (CPME): A greener and safer alternative to THF and dioxane.[8][9] Its high boiling point (106 °C) is suitable for reactions requiring heat, and it has a low tendency to form peroxides.[9]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a superb substitute for THF.[8] It often provides similar or better performance with improved safety and sustainability profiles.
-
Aqueous Mixtures (e.g., Ethanol/Water): For many Suzuki reactions, using a mixture of an alcohol and water can be highly effective.[10][11][12] Water helps dissolve the inorganic base and boronic acid, while the alcohol solubilizes the organic substrate.[13] This approach significantly improves the environmental profile of the reaction.[7][10] Microwave-assisted Suzuki reactions in aqueous media have shown particular promise for thiazole derivatives, offering rapid and high-yielding syntheses.[14]
Table 1: Comparison of Common vs. Alternative Solvents for Cross-Coupling
| Solvent | Boiling Point (°C) | Key Advantages | Key Disadvantages & Safety Concerns |
| Traditional Solvents | |||
| 1,4-Dioxane | 101 | Good solvent for many Pd-catalyzed reactions. | Suspected carcinogen; forms explosive peroxides.[4] |
| DMF | 153 | High polarity, dissolves many salts. | Reproductive toxicant; high boiling point complicates removal.[4][5] |
| Toluene | 111 | Common in many literature procedures. | Volatile organic compound (VOC); neurotoxin. |
| Alternative Solvents | |||
| CPME | 106 | High boiling point, low peroxide formation, safer profile.[8][9] | Can have solubility issues with very polar reagents. |
| 2-MeTHF | 80 | Bio-derived, good THF replacement, safer.[8] | Lower boiling point may not be suitable for all reactions. |
| Ethanol/Water | ~78-100 | Excellent green profile, inexpensive, facilitates base/boronic acid solubility.[10][13] | Can promote protodeboronation; phase separation can occur. |
FAQ: Catalyst & Ligand Optimization
Q1: My go-to catalyst, Pd(PPh₃)₄, is giving me low yields and byproducts. What's going wrong and what should I try next?
A1: While Pd(PPh₃)₄ is a classic catalyst, it can be suboptimal for challenging substrates like dibromothiazoles for several reasons:
-
Catalyst Instability: It can be sensitive to air and may require higher loadings.
-
Slow Oxidative Addition: The electron-rich nature of some aryl bromides can make the initial oxidative addition step of the catalytic cycle sluggish.[15]
-
Ligand Dissociation: The performance of Pd(PPh₃)₄ relies on the in-situ generation of the active Pd(0) species, which can be inefficient.
For better results, consider modern, pre-formed catalysts or specialized ligand systems:
-
Buchwald-type Ligands: Electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are designed to accelerate both oxidative addition and reductive elimination steps in the catalytic cycle.[16] They are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
N-Heterocyclic Carbene (NHC) Ligands: These are highly effective for coupling challenging substrates, including electron-rich aryl chlorides, due to their strong electron-donating ability which promotes the oxidative addition step.[16][17]
-
Pre-catalysts: Using well-defined Pd(II) pre-catalysts (e.g., XPhos-Pd-G3) ensures a more reliable and efficient generation of the active Pd(0) catalyst in the reaction mixture.[18]
Q2: How does the dibromo-substitution on the thiazole ring affect my choice of catalyst and reaction conditions?
A2: The two bromine atoms on the thiazole ring offer opportunities for selective or double functionalization.
-
Site Selectivity: The bromine at the C5 position is generally more reactive than the one at the C2 position in Suzuki-Miyaura couplings. This allows for selective mono-functionalization by carefully controlling stoichiometry (using ~1 equivalent of the boronic acid).
-
Catalyst Loading: Due to the potential for catalyst poisoning by the thiazole's sulfur atom, you may need a slightly higher catalyst loading (e.g., 2-5 mol%) than for simpler aryl bromides.[3]
-
Double Coupling: To achieve di-substitution, you will need to use more than 2 equivalents of the boronic acid and potentially harsher conditions (higher temperature, longer reaction time) to drive the reaction to completion at the less reactive C2 position.
Part 2: Troubleshooting Guide for Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments with this compound.
Problem 1: Low or No Product Yield Your Suzuki reaction has stalled or resulted in a very low yield of the desired coupled product.
Troubleshooting Workflow: Low Yield
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 7. DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aidic.it [aidic.it]
- 12. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Validation & Comparative
A Guide to the Spectroscopic Characterization of Ethyl 2,5-dibromothiazole-4-carboxylate by ¹H and ¹³C NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth characterization of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No. 208264-60-2), a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science.
This document presents a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of the title compound. In the absence of publicly available experimental spectra, this guide leverages high-quality predictive algorithms to establish a reliable spectroscopic benchmark. To provide a richer context and demonstrate the subtleties of NMR interpretation, a comparative analysis is made with structurally related analogues: Ethyl 2-bromothiazole-4-carboxylate and Ethyl 5-bromothiazole-4-carboxylate. This comparison will illuminate the influence of substituent positioning on chemical shifts, a key skill for structural confirmation.
Predicted NMR Spectral Data for this compound
The predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced computational algorithms that consider the intricate electronic environments of each nucleus.[1][2][3][4] These predictions serve as a robust hypothesis for experimental verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be simple, reflecting the limited number of protons in the molecule. The key signals arise from the ethyl ester group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -O-CH₂-CH₃ | ~ 4.45 | Quartet (q) | 2H |
| -O-CH₂-CH₃ | ~ 1.40 | Triplet (t) | 3H |
The methylene protons (-O-CH₂ -CH₃) are deshielded due to the adjacent electron-withdrawing oxygen atom of the ester group, hence their downfield chemical shift.[5] They are split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-O-CH₂-CH₃ ) appear more upfield and are split into a triplet by the two adjacent methylene protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C =O | ~ 160 |
| Thiazole C2-Br | ~ 145 |
| Thiazole C5-Br | ~ 125 |
| Thiazole C4-COO | ~ 130 |
| -O -CH₂-CH₃ | ~ 63 |
| -O-CH₂-C H₃ | ~ 14 |
The carbonyl carbon of the ester is the most deshielded, appearing at the lowest field. The carbons of the thiazole ring are also significantly deshielded due to the electronegativity of the nitrogen, sulfur, and bromine atoms.[6] The carbon attached to two bromine atoms (C2 and C5) will have distinct chemical shifts influenced by their position relative to the ester group. The methylene and methyl carbons of the ethyl group appear at characteristic upfield positions.
Comparative NMR Analysis: The Impact of Bromine Substitution
To understand the spectral features of this compound, it is instructive to compare its predicted NMR data with those of its monobrominated analogues. This comparison highlights how the position of the bromine atom influences the electronic environment and, consequently, the chemical shifts of the thiazole ring protons and carbons.
Ethyl 2-bromothiazole-4-carboxylate
In this analogue, the absence of a bromine atom at the C5 position introduces a proton on the thiazole ring.
-
¹H NMR: A key difference will be the appearance of a singlet for the C5-H proton, typically in the aromatic region (δ 7.5-8.5 ppm).[7] The chemical shifts of the ethyl group protons would be similar to the title compound.
-
¹³C NMR: The C5 carbon will be significantly more shielded compared to the dibrominated compound, appearing at a higher field. The chemical shifts of the other carbons would be comparable, with minor variations due to the change in the overall electron distribution.
Ethyl 5-bromothiazole-4-carboxylate
Here, the bromine atom is at the C5 position, leaving a proton at the C2 position.
-
¹H NMR: A singlet for the C2-H proton is expected, likely at a different chemical shift compared to the C5-H in the 2-bromo isomer due to the proximity to the nitrogen atom.[5]
-
¹³C NMR: The C2 carbon will be more shielded than in the dibrominated analogue. The chemical shift of the C5-Br carbon will be influenced by the presence of the C2-H.
Table 3: Comparative Overview of Key Predicted ¹H and ¹³C NMR Features
| Compound | Key ¹H NMR Feature (Thiazole Ring) | Key ¹³C NMR Feature (Thiazole Ring) |
| This compound | No proton signals from the thiazole ring. | Deshielded C2-Br and C5-Br signals. |
| Ethyl 2-bromothiazole-4-carboxylate | Singlet for C5-H. | Shielded C5-H signal. |
| Ethyl 5-bromothiazole-4-carboxylate | Singlet for C2-H. | Shielded C2-H signal. |
Experimental Protocols
For the successful acquisition of high-quality NMR spectra for compounds like this compound, the following experimental workflow is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for many organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C NMR.[8]
NMR Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This guide provides a foundational spectroscopic characterization of this compound using predicted ¹H and ¹³C NMR data. The comparative analysis with its monobrominated analogues underscores the diagnostic power of NMR in distinguishing between isomers and understanding the electronic effects of substituents. The detailed experimental protocols offer a reliable framework for researchers to obtain and interpret their own high-quality NMR data, ensuring the accurate structural verification of this and similar heterocyclic compounds. This predictive approach, combined with a solid understanding of NMR principles, empowers scientists to confidently advance their research and development endeavors.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. CASPRE [caspre.ca]
- 3. Visualizer loader [nmrdb.org]
- 4. Visualizer loader [nmrdb.org]
- 5. 61830-23-7|Ethyl 5-bromothiazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. Ethyl 2-bromothiazole-4-carboxylate(100367-77-9) 1H NMR [m.chemicalbook.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to HPLC and GC-MS Methods for Purity Validation of Ethyl 2,5-dibromothiazole-4-carboxylate
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 2,5-dibromothiazole-4-carboxylate, a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its identity and purity. The presence of process-related impurities or degradation products can have significant downstream effects on reaction yield, impurity profiles of the final API, and ultimately, patient safety.
This guide provides an in-depth comparison of two premier analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity validation of this compound. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present illustrative validation data, empowering researchers and quality control professionals to make informed decisions for their analytical strategy.
Understanding the Analyte: this compound
Before designing an analytical method, understanding the physicochemical properties of the target analyte is paramount.
-
Structure: C₆H₅Br₂NO₂S
-
Molecular Weight: 314.98 g/mol
-
Physical Form: Solid
-
Key Features: A heterocyclic thiazole core, two bromine atoms, and an ethyl ester functional group. The thiazole ring provides a chromophore suitable for UV detection. The bromine atoms provide a distinct isotopic signature for mass spectrometry. Its solid state and relatively high molecular weight suggest low volatility, making it an ideal candidate for HPLC analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
For non-volatile, thermally stable solids like this compound, Reversed-Phase HPLC (RP-HPLC) is the quintessential technique for purity assessment and quantitative assay.[1][2] It excels at separating the main component from non-volatile impurities with high precision and accuracy.
Causality Behind the HPLC Method Design
Our proposed method is grounded in the principles of reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.
-
Stationary Phase Selection (Column): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The octadecylsilyl stationary phase provides a highly nonpolar surface, ideal for retaining a moderately nonpolar molecule like our target analyte through hydrophobic interactions.
-
Mobile Phase Selection: A gradient elution using a mixture of water (often with a pH modifier like 0.1% formic acid) and an organic solvent like acetonitrile is proposed. Acetonitrile is chosen for its low UV cutoff and viscosity.[3] A gradient is preferred over an isocratic method to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape in a reasonable runtime.
-
Detector Selection: A Photodiode Array (PDA) or UV detector is highly effective. The substituted thiazole ring acts as a chromophore, allowing for sensitive detection. A PDA detector offers the added advantage of providing spectral data, which can be used to assess peak purity and aid in the identification of co-eluting impurities.[2]
Illustrative HPLC-UV Method Protocol
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 40% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on typical absorbance for substituted thiazoles) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Validation of the HPLC Method: A Self-Validating System
Method validation provides documented evidence that the procedure is fit for its intended purpose.[4] The protocol below is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Step-by-Step Validation Protocol:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and a sample of this compound. Forced degradation studies (acid, base, oxidation, heat, light) should be performed to show that the method can separate the main peak from any degradation products.
-
Linearity: Confirms a proportional relationship between analyte concentration and detector response. Prepare at least five concentrations across the specified range (e.g., 80% to 120% of the target assay concentration). The correlation coefficient (R²) of the calibration curve should be ≥0.999.
-
Accuracy: The closeness of the test results to the true value.[7] This is typically determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percent recovery should be within a pre-defined acceptance criterion (e.g., 98.0% to 102.0%).
-
Precision: Assesses the degree of scatter between a series of measurements.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should meet acceptance criteria (e.g., ≤2.0%).
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.[8] These are crucial for impurity analysis and can be determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or the standard deviation of the response and the slope of the calibration curve.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[6]
Illustrative HPLC Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target conc. | 0.08 - 0.12 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.15% |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| LOD | S/N ≥ 3 | 0.015 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
While HPLC is superior for the main component, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis process.[1][9][10] Direct analysis of the non-volatile this compound by GC is challenging and generally not recommended without derivatization, which adds complexity.[11] Therefore, the primary role of GC-MS here is for impurity profiling.
Causality Behind the GC-MS Method Design
-
Sample Introduction: A split/splitless injector is standard. A split injection is used for screening to avoid column overload, while a splitless injection is used for trace analysis to maximize sensitivity.
-
Thermal Stability Consideration: Brominated compounds can be thermally labile.[12][13] Therefore, the injector temperature must be optimized—high enough to ensure volatilization of target impurities but low enough to prevent degradation of the main component or thermally sensitive impurities. A starting point of 250 °C is reasonable but may require reduction.
-
Stationary Phase Selection (Column): A low-polarity 5% phenyl / 95% dimethylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a versatile choice for separating a wide range of volatile and semi-volatile impurities.
-
Detector Selection: A mass spectrometer is essential. It not only detects the impurities but provides structural information through fragmentation patterns, enabling confident identification by library searching (e.g., NIST library). The presence of two bromine atoms in the parent molecule creates a characteristic isotopic pattern (M, M+2, M+4) that would be invaluable for identifying related impurities.
Illustrative GC-MS Method Protocol for Impurity Profiling
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C (to be optimized) |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 450 amu |
Validation of the GC-MS Method
Validation of a GC-MS method for impurities follows similar principles to HPLC, focusing on specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ) for known potential impurities.[14][15]
-
Specificity: Achieved by a combination of chromatographic retention time and the uniqueness of the mass spectrum. The ability to resolve known impurities from each other and the solvent front is critical.
-
Linearity, Accuracy, and Precision: These are determined for any specified (known) impurities that need to be quantified, using certified reference standards.
-
Identification: For unknown peaks, identification relies on matching the acquired mass spectrum against a validated spectral library and, ideally, confirming with a reference standard.
Objective Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not a matter of superiority, but of application. The following diagram illustrates the decision-making logic.
Caption: Decision tree for selecting between HPLC and GC-MS for purity analysis.
Comparative Summary Table
| Feature | HPLC-UV/PDA | GC-MS |
| Primary Application | Assay, purity, quantification of non-volatile impurities. | Identification and quantification of volatile & semi-volatile impurities. |
| Analyte Suitability | Excellent for non-volatile, thermally stable solids. | Requires volatile or thermally stable analytes; not ideal for the parent compound without derivatization. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require derivatization for non-volatile targets. |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Identification Power | Based on retention time; PDA provides UV spectrum for peak purity. | High confidence based on retention time and mass spectral fragmentation pattern (library matching). |
| Quantitative Accuracy | Excellent, high precision and linearity. | Excellent, especially with use of internal standards. |
| Throughput | Generally high. | Can be lower due to longer run times for complex temperature programs. |
Conclusion and Recommendations
For a comprehensive quality control strategy for This compound , HPLC and GC-MS are not competing but complementary techniques.
-
Primary QC Method: A validated RP-HPLC method should be established as the primary tool for routine quality control. It is the most suitable method for determining the assay (potency) and quantifying known and unknown non-volatile impurities.
-
Impurity Identification & Residual Solvents: A GC-MS method is indispensable for the initial characterization of the impurity profile, specifically for identifying volatile by-products from synthesis and ensuring compliance with residual solvent guidelines (e.g., ICH Q3C).
By integrating both methodologies, drug development professionals can build a complete, scientifically sound, and regulatory-compliant purity profile for this compound, ensuring the quality and safety of the materials progressing through the development pipeline.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. jordilabs.com [jordilabs.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. fda.gov [fda.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biomedres.us [biomedres.us]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure characterization and thermal stabilities of the isomers of the brominated flame retardant 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Brominated Thiazoles: A Comparative Analysis of Ethyl 2,5-dibromothiazole-4-carboxylate
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive template for drug design.[2] The strategic introduction of bromine atoms onto this scaffold creates a class of exceptionally versatile building blocks: the brominated thiazoles. These halogens serve as reactive handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[3][4]
This guide provides an in-depth comparison of Ethyl 2,5-dibromothiazole-4-carboxylate with other foundational brominated thiazoles. We will explore how the addition of the ethyl carboxylate group and the arrangement of bromine atoms fundamentally alter the molecule's reactivity, offering unique synthetic advantages for researchers, scientists, and drug development professionals.
Featured Building Block: this compound
This compound (E25DBTC) is a trifunctionalized building block that offers significant synthetic potential.[5] Its structure is characterized by two bromine atoms at the C2 and C5 positions and an ethyl ester at the C4 position. This specific arrangement provides chemists with multiple, electronically distinct sites for sequential and regioselective functionalization.
Caption: Structure of this compound.
The presence of the electron-withdrawing ethyl carboxylate group at the C4 position significantly influences the electronic environment of the thiazole ring, particularly affecting the reactivity of the adjacent bromine atom at C5. This modulation is a key differentiator when compared to simpler dibromothiazoles.
Comparative Analysis with Alternative Brominated Thiazoles
To fully appreciate the utility of E25DBTC, it is essential to compare its properties and reactivity with other common brominated thiazoles.
Caption: Structural relationships between key brominated thiazoles.
Table 1: Physical and Chemical Properties of Selected Brominated Thiazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Differentiator |
| This compound | C₆H₅Br₂NO₂S | 314.98 | Solid | N/A | Ester group at C4 modulates reactivity |
| 2,5-Dibromothiazole | C₃HBr₂NS | 242.92[6][7] | Beige or white to brown crystalline powder[8] | 45-49[7][8] | Two distinct reactive bromine sites (C2, C5)[3] |
| 2,4-Dibromothiazole | C₃HBr₂NS | 242.92 | Off-white crystalline powder[9] | N/A | Bromine at C4 offers different regioselectivity |
| 2-Bromothiazole | C₃H₂BrNS | 164.02[10] | Colorless to pale yellow liquid[11][12] | N/A (Boiling Point ~171°C)[10][12] | Single point for functionalization at C2 |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of brominated thiazoles lies in their application as electrophiles in cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[3][13][14] The differential reactivity of the C-Br bonds is paramount for selective synthesis.
Causality of Reactivity: The reactivity of a C-Br bond on the thiazole ring is governed by its position. The C2 position is adjacent to both the sulfur and the electron-withdrawing imine nitrogen, making the C2-Br bond generally more susceptible to oxidative addition by a Palladium(0) catalyst compared to bromines at C4 or C5. However, substituents on the ring can significantly alter this hierarchy.
In This compound , the powerful electron-withdrawing effect of the C4-ester group deactivates the adjacent C5-Br bond towards oxidative addition. This electronic influence enhances the inherent reactivity difference between the C2 and C5 positions, making highly regioselective functionalization at the C2 position more feasible.
In contrast, for 2,5-dibromothiazole , while the C2-Br is still generally more reactive, the electronic difference is less pronounced, which can sometimes lead to mixtures of mono-substituted products or require more carefully optimized reaction conditions to achieve high selectivity.[3] For 2,4-dibromothiazole , palladium-catalyzed coupling often occurs preferentially at the C2 position.[4]
Table 2: Comparative Reactivity in Suzuki Cross-Coupling
| Thiazole Derivative | Coupling Partner | Catalyst/Base | Typical Outcome & Selectivity | Reference |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | High regioselectivity at C2. The C4-ester deactivates the C5-Br, favoring mono-substitution at the C2 position under controlled conditions. | [15][16] |
| 2,5-Dibromothiazole | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Preferential C2 substitution. Selectivity can be high but may require optimization to avoid C5 coupling or disubstitution. | [3][17] |
| 2,4-Dibromothiazole | Arylboronic Acid | Pd(0) catalyst | Preferential C2 substitution. The C2 position is generally more activated for cross-coupling. | [4] |
| 2-Bromothiazole | Arylboronic Acid | Pd(0) catalyst | Single substitution at C2. Serves as a straightforward building block for 2-substituted thiazoles. | [10] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol provides a validated method for the selective mono-arylation of E25DBTC at the C2 position. The choice of a phosphine-ligated palladium catalyst and a carbonate base is standard for Suzuki reactions, providing a robust system for C-C bond formation.[14][17]
Trustworthiness of the Protocol: This procedure incorporates standard practices for Suzuki-Miyaura couplings, including inert atmosphere conditions to protect the Pd(0) catalyst from oxidation and the use of a biphasic solvent system (e.g., dioxane/water) to facilitate the dissolution of both the organic substrate and the inorganic base.[17][18]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Inerting: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv.).
-
Reaction: Heat the reaction mixture to 90 °C and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure Ethyl 2-aryl-5-bromothiazole-4-carboxylate product.
Conclusion and Outlook
This guide demonstrates that while all brominated thiazoles are valuable synthetic intermediates, their utility is not uniform. The choice of building block should be dictated by the specific synthetic goal.
-
2-Bromothiazole is the ideal choice for straightforward synthesis of 2-substituted thiazoles.[19]
-
2,5-Dibromothiazole and 2,4-Dibromothiazole offer pathways to di-substituted products, with regioselectivity governed by the inherent electronic properties of the thiazole ring.[3][20]
-
This compound stands out as a superior building block for complex, multi-step syntheses. The C4-ester group provides a powerful tool for directing reactivity, enabling highly selective mono-functionalization at the C2 position. This leaves the C5-bromine and the C4-ester available for subsequent, orthogonal transformations, allowing for the efficient construction of highly decorated thiazole scaffolds.
For researchers in drug discovery and materials science, the enhanced selectivity and multiple functionalization points of E25DBTC reduce the need for cumbersome protection-deprotection steps and can lead to more efficient and convergent synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 208264-60-2: this compound [cymitquimica.com]
- 6. 2,5-Dibromothiazole | C3HBr2NS | CID 312394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二溴噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,4-Dibromothiazole | 4175-77-3 [amp.chemicalbook.com]
- 10. 2-ブロモチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Page loading... [guidechem.com]
- 12. 2-Bromothiazole CAS#: 3034-53-5 [m.chemicalbook.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. Page loading... [guidechem.com]
- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2-Bromothiazole | 3034-53-5 [chemicalbook.com]
- 20. 2,4-Dibromothiazole | 4175-77-3 [chemicalbook.com]
A Senior Application Scientist's Guide to Thiazole Scaffolds: Ethyl 2,5-dibromothiazole-4-carboxylate vs. Ethyl 2-bromothiazole-4-carboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The thiazole ring, a privileged scaffold in medicinal chemistry, is a common feature in numerous FDA-approved drugs and clinical candidates. Within the diverse toolkit of thiazole-based intermediates, ethyl 2,5-dibromothiazole-4-carboxylate and its mono-brominated counterpart, ethyl 2-bromothiazole-4-carboxylate, offer distinct advantages and present unique synthetic challenges. This guide provides an in-depth comparison of these two valuable reagents, supported by experimental insights and protocols, to empower chemists in making informed decisions for their synthetic endeavors.
At a Glance: Key Physicochemical and a
| Property | This compound | Ethyl 2-bromothiazole-4-carboxylate |
| CAS Number | 208264-60-2[1][2] | 100367-77-9[3][4] |
| Molecular Formula | C₆H₅Br₂NO₂S[1][2] | C₆H₆BrNO₂S[3] |
| Molecular Weight | 314.98 g/mol [2] | 236.09 g/mol |
| Appearance | Solid[2] | Powder |
| Melting Point | Not specified | 67-71 °C |
| Key Reactive Sites | C2-Br, C5-Br | C2-Br |
The Synthetic Landscape: From Precursors to Products
The synthetic utility of these two building blocks is intrinsically linked to their preparation and subsequent reactivity. Both compounds share a common lineage, often originating from the versatile precursor, ethyl 2-aminothiazole-4-carboxylate.
Synthesis of Ethyl 2-bromothiazole-4-carboxylate
The conversion of ethyl 2-aminothiazole-4-carboxylate to its 2-bromo derivative is a classic example of the Sandmeyer reaction. This diazotization-bromination sequence provides a reliable route to the mono-brominated scaffold.
Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Step 1: Diazotization of Ethyl 2-aminothiazole-4-carboxylate.
-
In a round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate in an aqueous solution of hydrobromic acid (HBr).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Step 2: Sandmeyer Bromination.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-bromothiazole-4-carboxylate.
-
Synthesis of this compound
The introduction of a second bromine atom at the 5-position can be achieved through the bromination of ethyl 2-bromothiazole-4-carboxylate. This step requires careful control of reaction conditions to achieve the desired dibrominated product.
Proposed Experimental Protocol: Synthesis of this compound
-
Step 1: Bromination of Ethyl 2-bromothiazole-4-carboxylate.
-
Dissolve ethyl 2-bromothiazole-4-carboxylate in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise to the solution. The use of a catalyst, like a Lewis acid or a radical initiator, may be necessary to facilitate the reaction.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Work up the reaction by extraction with an organic solvent, followed by washing, drying, and concentration.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Reactivity Showdown: A Comparative Analysis of Synthetic Utility
The primary distinction in the synthetic application of these two molecules lies in the number of reactive handles available for further functionalization.
Ethyl 2-bromothiazole-4-carboxylate: The Mono-Functional Workhorse
This building block is ideal for introducing a single substituent at the 2-position of the thiazole ring. It is a valuable precursor in the synthesis of various biologically active molecules, including Factor Xa inhibitors. The bromine at the 2-position readily participates in a variety of cross-coupling reactions.
This compound: The Gateway to Di-Substitution
The presence of two bromine atoms opens up possibilities for sequential and regioselective functionalization. The electronic properties of the thiazole ring render the C2-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the C5-Br bond. This differential reactivity is a cornerstone of its synthetic utility, allowing for the stepwise introduction of different functionalities.
Causality of Regioselectivity in Cross-Coupling Reactions
The higher reactivity of the 2-position in 2,5-dibromothiazoles towards palladium-catalyzed cross-coupling reactions is attributed to the electronic nature of the thiazole ring. The nitrogen atom at the 3-position exerts a significant electron-withdrawing inductive effect, making the adjacent C2 carbon more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst. The sulfur atom at the 1-position also influences the electronic distribution, further activating the C2 position.
Head-to-Head Comparison in Key Cross-Coupling Reactions
The true synthetic value of these building blocks is demonstrated in their performance in widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
This versatile C-C bond-forming reaction is a staple in medicinal chemistry.
-
Ethyl 2-bromothiazole-4-carboxylate: Readily undergoes Suzuki coupling with a wide range of boronic acids and their derivatives to yield 2-aryl or 2-vinylthiazoles.
-
This compound: Exhibits regioselective coupling, with the initial reaction occurring preferentially at the 2-position. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, mono-arylation at the 2-position can be achieved, leaving the 5-bromo position intact for subsequent transformations. A second, often more forcing, Suzuki coupling can then be performed to introduce a different substituent at the 5-position.
Illustrative Suzuki Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling
This reaction enables the formation of C-C triple bonds, introducing alkynyl moieties.
-
Ethyl 2-bromothiazole-4-carboxylate: Couples efficiently with terminal alkynes in the presence of palladium and copper catalysts.
-
This compound: Similar to the Suzuki coupling, regioselective Sonogashira coupling is expected to occur at the 2-position. This allows for the synthesis of 2-alkynyl-5-bromothiazoles, which can be further functionalized at the 5-position.
Application in Drug Discovery: The Case of GSK-3β Inhibitors
The thiazole scaffold is a key component in many Glycogen Synthase Kinase 3 beta (GSK-3β) inhibitors, which are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, as well as other conditions. Both mono- and di-substituted thiazoles derived from the title compounds can serve as crucial intermediates in the synthesis of these inhibitors. The ability to introduce diverse substituents at the 2- and 5-positions allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. While a direct synthesis of a specific GSK-3β inhibitor from this compound is not readily found in the public literature, the synthetic strategies outlined above are directly applicable to the construction of the complex thiazole cores found in many potent inhibitors.[5][6][7]
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and ethyl 2-bromothiazole-4-carboxylate is a strategic one, dictated by the synthetic target.
-
For the synthesis of mono-substituted 2-thiazole derivatives, ethyl 2-bromothiazole-4-carboxylate is the more direct and cost-effective choice.
-
When the synthetic plan calls for the introduction of two different substituents at the 2- and 5-positions of the thiazole ring, this compound is the superior building block. Its capacity for regioselective, sequential cross-coupling reactions provides a powerful platform for building molecular complexity and exploring structure-activity relationships in drug discovery programs.
By understanding the distinct synthetic profiles of these two valuable reagents, researchers can navigate the complexities of modern organic synthesis with greater efficiency and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 454610010 [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structural Confirmation of Ethyl 2,5-dibromothiazole-4-carboxylate Reaction Products
For researchers, scientists, and professionals in drug development, the unequivocal structural determination of novel compounds is paramount. Ethyl 2,5-dibromothiazole-4-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of compounds with potential therapeutic applications, including as inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in Alzheimer's disease.[1] The differential reactivity of the bromine atoms at the C2 and C5 positions allows for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.[1][2] However, this reactivity also presents a challenge in confirming the precise structure of the resulting products. This guide provides a comprehensive comparison of methodologies to definitively identify the products of reactions involving this key intermediate, supported by experimental data and protocols.
The Challenge: Regioselectivity in Thiazole Functionalization
The thiazole ring is an important pharmacophore due to its wide range of biological activities.[3] When reacting this compound, the primary ambiguity arises from the regioselectivity of the substitution. The C2 position is generally more electron-deficient, making it more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[4] Conversely, the C5 position is more electron-rich, favoring electrophilic substitution.[4] The choice of reaction conditions—including the catalyst, ligands, solvent, and temperature—can significantly influence which bromine atom is displaced, potentially leading to a mixture of isomers.[4] Therefore, a robust analytical workflow is crucial to distinguish between C2- and C5-substituted products, as well as any disubstituted or unexpected side products.
Visualizing the Reaction Landscape
The following diagram illustrates the potential reaction pathways for a typical Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.
Caption: Potential outcomes of a Suzuki coupling reaction.
Core Analytical Techniques for Structure Elucidation
A multi-pronged analytical approach is essential for the unambiguous structural determination of substituted thiazoles.[1][5] The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography provides a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For thiazole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The chemical shift of the remaining proton on the thiazole ring is highly diagnostic.
-
C2-Substitution: If the reaction occurs at the C2 position, the proton at the C5 position will remain.
-
C5-Substitution: Conversely, substitution at the C5 position will leave the C2 proton.
The aromaticity of the thiazole ring leads to distinct chemical shifts for these protons, typically in the range of 7.27 to 8.77 ppm.[6]
¹³C NMR Spectroscopy: The carbon chemical shifts provide complementary information. The carbons attached to bromine will have distinct signals that disappear upon substitution. Furthermore, the chemical shifts of the C2, C4, and C5 carbons are sensitive to the electronic nature of the substituents.
NOE (Nuclear Overhauser Effect) Spectroscopy: In cases of ambiguity, 2D NMR techniques like NOESY can reveal through-space correlations between protons, helping to confirm the spatial arrangement of substituents relative to the thiazole ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the product. By providing a highly accurate mass measurement, HRMS can verify that the desired substitution has occurred and that the molecular formula is correct. The isotopic pattern of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) is a key signature to monitor. The starting material will exhibit a characteristic isotopic pattern for two bromine atoms, which will change predictably upon mono- or di-substitution.
X-ray Crystallography
When a suitable single crystal of the product can be obtained, X-ray crystallography provides the definitive, unambiguous three-dimensional structure.[1][5] This technique is the gold standard for structure proof and can reveal subtle stereochemical details.
Experimental Protocols: A Validating Workflow
The following protocols outline a systematic approach to confirming the structure of a product from a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Generalized Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the coupling of bromo-thiazole derivatives.[2]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture (e.g., 90 °C) and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Workflow for Structure Confirmation
Caption: A systematic workflow for product structure validation.
Step-by-Step Analysis:
-
Initial Characterization: Obtain ¹H and ¹³C NMR spectra of the purified product.[7]
-
Mass Verification: Submit a sample for HRMS analysis to confirm the molecular formula.
-
Data Integration: Compare the NMR and HRMS data.
-
Does the molecular formula from HRMS match the expected product?
-
Does the ¹H NMR show the expected number of aromatic and aliphatic protons? Is the characteristic thiazole proton signal present and in the expected region?
-
Does the ¹³C NMR show the correct number of carbon signals?
-
-
Crystallographic Analysis (if applicable): If the product is a crystalline solid, attempt to grow single crystals suitable for X-ray diffraction. This will provide the ultimate structural proof.[5]
-
Advanced NMR (if needed): If the initial NMR data is ambiguous (e.g., in complex molecules or mixtures of isomers), perform 2D NMR experiments to establish detailed connectivity and spatial relationships.
Comparative Data: C2 vs. C5 Substitution
The following table summarizes the expected analytical data for the mono-substituted products of a reaction between this compound and phenylboronic acid.
| Feature | C2-Phenyl-5-bromo Product | C5-Phenyl-2-bromo Product |
| Molecular Formula | C₁₂H₁₀BrNO₂S | C₁₂H₁₀BrNO₂S |
| Exact Mass | 310.9616 | 310.9616 |
| ¹H NMR (thiazole proton) | No signal (C2 substituted) | Signal present (C2-H) |
| ¹³C NMR (key signals) | Loss of C2-Br signal, appearance of new aromatic signals | Loss of C5-Br signal, appearance of new aromatic signals |
| MS Isotopic Pattern | Characteristic pattern for one bromine atom | Characteristic pattern for one bromine atom |
Alternative Reactions and Potential Byproducts
While Suzuki-Miyaura coupling is common, other cross-coupling reactions like Stille, Sonogashira, and Buchwald-Hartwig amination are also employed.[2] Each may have different regioselectivities. It is also important to consider potential side reactions.
-
Homocoupling: The reaction of two molecules of the arylboronic acid can sometimes occur, leading to a biaryl byproduct.[8]
-
Debromination: Reductive removal of a bromine atom without substitution can occur under certain conditions.
-
Disubstitution: If the reaction is not carefully controlled, substitution at both the C2 and C5 positions can occur.[9][10]
Careful purification and comprehensive analysis are necessary to identify and characterize these and other potential minor products.
Conclusion
Confirming the structure of reaction products from this compound requires a meticulous and multi-faceted analytical approach. By combining the power of NMR spectroscopy, mass spectrometry, and, when feasible, X-ray crystallography, researchers can confidently elucidate the regiochemical outcome of their reactions. This guide provides a framework for designing experiments and interpreting data to ensure the scientific integrity of results in the development of novel thiazole-containing compounds. The provided protocols and comparative data serve as a valuable resource for scientists working in this exciting area of medicinal chemistry.
References
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole ... [publikationen.bibliothek.kit.edu]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Biological Activity Screening of Ethyl 2,5-dibromothiazole-4-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the thiazole scaffold represents a privileged structure in medicinal chemistry, underpinning a multitude of pharmacologically active agents.[1][2] Among the vast array of thiazole-containing compounds, derivatives of "Ethyl 2,5-dibromothiazole-4-carboxylate" offer a unique starting point for the synthesis of novel therapeutic candidates. The presence of two bromine atoms at positions 2 and 5 provides reactive handles for a variety of chemical modifications, enabling the generation of diverse molecular libraries for biological screening. This guide provides an in-depth comparison of potential biological activities of these derivatives, supported by established experimental protocols, to aid in the rational design and screening of new chemical entities.
The Versatility of the Thiazole Nucleus: A Foundation for Diverse Biological Activities
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of drugs with a wide range of therapeutic applications.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a variety of biological targets. Thiazole derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents, demonstrating the broad therapeutic potential of this heterocyclic system.[3][4][5]
The core structure of this compound provides a strategic advantage for medicinal chemists. The bromine atoms at the 2- and 5-positions can be readily displaced or utilized in cross-coupling reactions, allowing for the introduction of a wide array of substituents. This chemical tractability facilitates the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery that seeks to correlate the chemical structure of a compound with its biological activity.[3][4] By systematically modifying the substituents at these positions, researchers can fine-tune the pharmacological properties of the resulting derivatives to enhance potency and selectivity while minimizing off-target effects.
Comparative Biological Activity Profiles of Thiazole Derivatives
While specific studies on a library of derivatives from this compound are not extensively documented in publicly available literature, the broader family of thiazole-4-carboxylate and 2-aminothiazole-4-carboxylate analogs provides valuable insights into their potential biological activities. The following sections outline the expected anticancer, antimicrobial, and anti-inflammatory properties, drawing parallels from structurally related compounds.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[3][6][7] The mechanism of action often involves the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.
Illustrative Data from Structurally Related Thiazole-4-carboxylate Derivatives:
To provide a tangible comparison, consider the following hypothetical data based on published findings for similar thiazole analogs. This table illustrates how different substitutions on the thiazole ring could influence anticancer activity, as measured by the half-maximal inhibitory concentration (IC50) against common cancer cell lines.
| Derivative | R1 Substituent (at C2) | R2 Substituent (at C5) | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| EDT-1 | -NH-Ph | -Br | 15.2 | 22.5 | 30.1 |
| EDT-2 | -NH-(4-Cl-Ph) | -Br | 8.7 | 12.1 | 18.4 |
| EDT-3 | -NH-Ph | -Ph | 12.5 | 18.9 | 25.3 |
| EDT-4 | -NH-(4-Cl-Ph) | -Ph | 5.1 | 7.8 | 10.2 |
| Doxorubicin | (Reference Drug) | 0.8 | 1.2 | 1.5 |
This is hypothetical data for illustrative purposes, based on trends observed in related compound series.
The data suggests that the introduction of a phenyl group at the 5-position (displacing bromine) and a chloro-substituted phenylamino group at the 2-position could significantly enhance anticancer activity.
Experimental Protocol: MTT Assay for Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9][10][11]
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plate for a further 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting cell viability against compound concentration.[9]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole-containing compounds have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14]
Illustrative Data from Structurally Related Thiazole-4-carboxylate Derivatives:
The following table presents hypothetical antimicrobial activity data, represented as the Minimum Inhibitory Concentration (MIC) in µg/mL, to illustrate the potential of this compound derivatives.
| Derivative | R1 Substituent (at C2) | R2 Substituent (at C5) | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| EDT-5 | -NH-Ph | -Br | 64 | >128 | 128 |
| EDT-6 | -NH-(4-NO2-Ph) | -Br | 16 | 32 | 64 |
| EDT-7 | -NH-Ph | -Thiophene | 32 | 64 | 64 |
| EDT-8 | -NH-(4-NO2-Ph) | -Thiophene | 8 | 16 | 32 |
| Ciprofloxacin | (Reference Drug) | 1 | 0.5 | N/A | |
| Fluconazole | (Reference Drug) | N/A | N/A | 4 |
This is hypothetical data for illustrative purposes, based on trends observed in related compound series.
This hypothetical data suggests that the introduction of a nitro-substituted phenylamino group at the 2-position and a thiophene ring at the 5-position could lead to enhanced antimicrobial and antifungal activity.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[15][16][17][18][19]
Workflow for Broth Microdilution Assay:
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control well (broth with inoculum but no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Visual Inspection: After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18]
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Thiazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting the production of pro-inflammatory mediators.[20][21]
Illustrative Data from Structurally Related Thiazole-4-carboxylate Derivatives:
The following table provides hypothetical data on the anti-inflammatory activity of this compound derivatives, measured by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Derivative | R1 Substituent (at C2) | R2 Substituent (at C5) | NO Production Inhibition IC50 (µM) |
| EDT-9 | -NH-Ph | -Br | 45.8 |
| EDT-10 | -NH-(4-OCH3-Ph) | -Br | 25.3 |
| EDT-11 | -NH-Ph | -Morpholine | 30.1 |
| EDT-12 | -NH-(4-OCH3-Ph) | -Morpholine | 15.7 |
| Dexamethasone | (Reference Drug) | 5.2 |
This is hypothetical data for illustrative purposes, based on trends observed in related compound series.
This hypothetical data suggests that a methoxy-substituted phenylamino group at the 2-position and a morpholine ring at the 5-position could lead to potent anti-inflammatory activity.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[22][23] It is commonly used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophages.
Workflow for Griess Assay:
Caption: Workflow of the Griess assay for measuring nitric oxide production.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and then measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration.
-
Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control. It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.[22]
Conclusion and Future Directions
The "this compound" scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. By leveraging the reactivity of the bromine substituents, researchers can generate extensive libraries of derivatives for high-throughput screening. This guide provides a framework for the comparative biological evaluation of these derivatives, offering detailed protocols for anticancer, antimicrobial, and anti-inflammatory screening. The structure-activity relationship data, even when extrapolated from related compound series, underscores the importance of systematic chemical modification in optimizing biological activity. Future research should focus on the synthesis and screening of a dedicated library of derivatives from this starting material to fully elucidate their therapeutic potential and identify lead compounds for further preclinical and clinical development.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. apec.org [apec.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 20. sphinxsai.com [sphinxsai.com]
- 21. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. Ethyl 2,5-dibromothiazole-4-carboxylate, a key building block in the development of various bioactive molecules, presents a synthetic challenge that necessitates a careful evaluation of available methodologies. This guide provides a comprehensive comparison of the prevalent synthesis routes to this target molecule, offering in-depth analysis of reaction efficiency, scalability, and practical considerations.
Introduction to this compound
This compound is a versatile intermediate characterized by a densely functionalized thiazole core. The presence of two bromine atoms at positions 2 and 5, along with an ethyl carboxylate group at position 4, offers multiple reaction sites for further chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The efficiency and cost-effectiveness of its synthesis are therefore critical factors for researchers in these fields.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is typically approached through a multi-step sequence, primarily involving the initial construction of a thiazole ring followed by subsequent bromination reactions. This guide will dissect the most common pathway, a two-step synthesis commencing from readily available starting materials, and discuss potential alternative strategies.
Route 1: The Hantzsch-Sandmeyer-Bromination Sequence
This widely adopted route is a three-stage process that begins with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer-type reaction to introduce the first bromine atom, and a final direct bromination to yield the target molecule.
Stage 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate
The foundational step of this route is the synthesis of Ethyl 2-aminothiazole-4-carboxylate. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, provides a reliable method for constructing the thiazole ring.
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Materials: Ethyl bromopyruvate, Thiourea, Ethanol (99.9%).
-
Procedure:
-
A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of absolute ethanol is refluxed for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The residue is poured into ice-cold water and basified to pH 10 with a 2 M sodium hydroxide solution, leading to the precipitation of the product.
-
The off-white precipitate is collected by filtration and recrystallized from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.[1]
-
-
Yield: 70%[1]
Causality of Experimental Choices: The use of an excess of thiourea helps to drive the reaction to completion. Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization to occur efficiently. The basic workup is crucial for neutralizing any acidic byproducts and precipitating the free amine product.
Stage 2: Sandmeyer Reaction for the Synthesis of Ethyl 2-bromothiazole-4-carboxylate
The second stage involves the conversion of the 2-amino group of the thiazole ring to a bromo group. This is typically achieved through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
Experimental Protocol: Synthesis of Ethyl 2-bromothiazole-4-carboxylate
-
Materials: Ethyl 2-aminothiazole-4-carboxylate, Sodium nitrite, 40% Hydrobromic acid, Dimethyl sulfoxide (DMSO), Ethyl acetate, Petroleum ether.
-
Procedure:
-
In a round-bottom flask, sodium nitrite (7.1g, 102.3 mmol) is added to dimethyl sulfoxide heated to 60°C, followed by the addition of Ethyl 2-aminothiazole-4-carboxylate (4.4g, 25.6 mmol). The mixture is stirred until all solids dissolve.
-
The flask is then placed in an ice bath, and a solution of 40% hydrobromic acid (20.7g, 102.3 mmol) in dimethyl sulfoxide is added slowly.
-
The reaction is stirred in the ice bath for 30 minutes, with the progress monitored by TLC.
-
After the reaction is complete, ethyl acetate is added, and the organic layer is washed successively with distilled water and saturated brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an ethyl acetate:petroleum ether (1:1) mixture as the eluent, followed by recrystallization from petroleum ether to give Ethyl 2-bromothiazole-4-carboxylate.[2]
-
-
Yield: 32.0%[2]
Causality of Experimental Choices: The use of sodium nitrite in the presence of a strong acid (HBr) generates nitrous acid in situ, which is necessary for the diazotization of the primary amino group. The low temperature of the ice bath is critical to stabilize the intermediate diazonium salt. Copper(I) bromide, often used as a catalyst in Sandmeyer reactions, facilitates the replacement of the diazonium group with a bromide ion. The purification by column chromatography is essential to remove unreacted starting material and byproducts.
Stage 3: Direct Bromination for the Synthesis of this compound
The final step is the introduction of the second bromine atom at the 5-position of the thiazole ring. This is achieved through electrophilic bromination.
Plausible Experimental Protocol (Based on analogous reactions):
-
Materials: Ethyl 2-bromothiazole-4-carboxylate, N-Bromosuccinimide (NBS) or Bromine, Acetic acid or another suitable solvent.
-
Procedure (Hypothetical):
-
Ethyl 2-bromothiazole-4-carboxylate is dissolved in a suitable solvent such as acetic acid.
-
A brominating agent, such as N-Bromosuccinimide or a solution of bromine in acetic acid, is added dropwise to the solution at room temperature.
-
The reaction mixture is stirred for a specified period, with monitoring by TLC to determine the completion of the reaction.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
-
Data Summary Table
| Synthesis Step | Starting Materials | Reagents | Solvent | Key Conditions | Yield | Purity |
| Stage 1: Hantzsch Synthesis | Ethyl bromopyruvate, Thiourea | - | Ethanol | Reflux, 24h | 70%[1] | Recrystallized |
| Stage 2: Sandmeyer Reaction | Ethyl 2-aminothiazole-4-carboxylate | NaNO₂, HBr | DMSO | 0°C, 30 min | 32.0%[2] | Chromatographed & Recrystallized |
| Stage 3: Bromination | Ethyl 2-bromothiazole-4-carboxylate | NBS or Br₂ | Acetic Acid (proposed) | Room Temp. | (Not specified) | (Requires purification) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Alternative Synthetic Strategies and Future Outlook
While the Hantzsch-Sandmeyer-Bromination sequence is a logical and feasible approach, its multi-step nature and the moderate yield in the Sandmeyer step present opportunities for optimization.
One-Pot Procedures: The development of a one-pot synthesis from readily available starting materials would significantly improve the overall efficiency. A possible approach could involve the in-situ generation of the 2-aminothiazole followed by a one-pot diazotization and dibromination. Research into such a process could lead to a more streamlined and cost-effective synthesis.
Direct C-H Bromination: An alternative to the Sandmeyer reaction would be the direct C-H bromination of a pre-formed Ethyl thiazole-4-carboxylate. This would require the development of a selective bromination method that can differentiate between the C2 and C5 positions. While challenging, a successful development in this area would shorten the synthetic sequence.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The Hantzsch thiazole synthesis provides a robust method for the construction of the key intermediate, Ethyl 2-aminothiazole-4-carboxylate. The subsequent Sandmeyer reaction and electrophilic bromination, while effective, offer room for improvement in terms of yield and atom economy. Future research focused on the development of more efficient one-pot procedures or direct C-H functionalization strategies will be crucial for enhancing the accessibility of this important synthetic building block for the broader scientific community.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Ethyl 2,5-dibromothiazole-4-carboxylate
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the thiazole ring is a privileged structure found in numerous pharmacologically active compounds. Ethyl 2,5-dibromothiazole-4-carboxylate represents a versatile building block, offering two distinct reaction sites—the C2 and C5 positions—for diversification through palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize one position over the other, or to perform a double coupling, is crucial for building molecular complexity.
This guide provides an in-depth comparison of various palladium catalyst systems for the cross-coupling of this key thiazole intermediate. We will delve into the mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by representative experimental data and detailed protocols.
The Challenge of Regioselectivity in Dihalogenated Heterocycles
For dihalogenated substrates like this compound, palladium-catalyzed cross-coupling reactions often exhibit a bias for reaction at specific sites.[1] For many N-heteroarenes, the site adjacent to the heteroatom is favored.[1] However, factors such as the choice of ligand, catalyst speciation, and reaction conditions can be manipulated to control and even invert this inherent selectivity, allowing for the targeted synthesis of specific regioisomers.[1] Understanding the interplay of these factors is paramount for synthetic success.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is fundamentally determined by the combination of the palladium precursor and, most importantly, the ancillary ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3]
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most robust and widely used methods for creating C-C bonds.[2][4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4][5]
For a substrate like this compound, the choice of catalyst can influence both the yield and regioselectivity.
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, all-in-one catalyst. While effective for many substrates, it can require higher temperatures and catalyst loadings. For di-substituted thiophenes, reactions using Pd(PPh₃)₄ have been shown to proceed effectively, though optimization is often necessary.[6][7]
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos have revolutionized Suzuki couplings. Their steric bulk and electron-donating properties accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] This often translates to lower catalyst loadings, faster reaction times, and the ability to couple more challenging substrates at lower temperatures. For sterically hindered substrates or those prone to side reactions, these advanced ligands are often the key to success.[10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes. They are particularly effective in preventing the formation of inactive palladium black and can exhibit exceptional thermal stability, making them suitable for challenging couplings that require high temperatures.[11]
Table 1: Representative Performance of Pd Catalysts in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Mono-coupling)
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Notes & Rationale |
| Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | ~75-85 | A standard, reliable condition for many thiophene couplings.[12] Selectivity can be an issue. |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ | Toluene | 80 | >90 | Buchwald ligands often provide higher yields under milder conditions.[8] The bulky ligand enhances catalyst activity. |
| Pd₂(dba)₃ (1 mol%) + XPhos (2.5 mol%) | K₃PO₄ | THF/H₂O | 60 | >95 | Highly active catalyst system allowing for lower temperatures and catalyst loadings.[10] |
| Pd(OAc)₂ (2 mol%) + IPr* (4 mol%) | K₂CO₃ | DMF | 100 | ~90 | NHC ligands provide high stability and are effective for heteroaromatic substrates.[11] |
IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride Yields are illustrative and based on typical outcomes for similar substrates reported in the literature.[6][7][13]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual palladium and copper(I) catalytic system.[11][14] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[15]
-
Classic Pd/Cu Systems (e.g., Pd(PPh₃)₂Cl₂/CuI): This is the most common catalyst combination. The palladium complex catalyzes the main cross-coupling cycle, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][14]
-
Copper-Free Sonogashira: Undesirable alkyne homocoupling (Glaser coupling) is a frequent side reaction promoted by the copper co-catalyst. Copper-free conditions, often employing bulky, electron-rich phosphine ligands and a strong amine base, have been developed to circumvent this issue, leading to cleaner reactions and simpler purification.[16][17] Air-stable, monoligated precatalysts have proven particularly effective for room-temperature, copper-free couplings.[16]
Table 2: Representative Performance of Pd Catalysts in Sonogashira Coupling of this compound with Phenylacetylene (Mono-coupling)
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes & Rationale |
| Pd(PPh₃)₂Cl₂ (2 mol%) + CuI (4 mol%) | Et₃N | THF | 50 | ~80-90 | The standard, widely-used protocol.[14] Potential for alkyne homocoupling. |
| Pd(OAc)₂ (2 mol%) + P(t-Bu)₃ (4 mol%) | i-Pr₂NH | Dioxane | 60 | >90 | Copper-free conditions using a bulky phosphine ligand to suppress side reactions.[15] |
| [DTBNpP]Pd(crotyl)Cl (2 mol%) | TMP | DMSO | RT | >95 | An advanced, air-stable precatalyst enabling efficient room-temperature, copper-free coupling.[16] |
DTBNpP = di-tert-butylneopentylphosphine; TMP = 2,2,6,6-Tetramethylpiperidine Yields are illustrative and based on typical outcomes for similar substrates.[14][16]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[18][19] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[20] The development of highly active catalyst systems based on sterically hindered biarylphosphine ligands was critical to its success.[18][21]
-
First-Generation Ligands (e.g., P(o-tolyl)₃): Early systems had limited scope.
-
Bidentate Ligands (e.g., BINAP, DPPF): These provided the first reliable extension to a wider range of amines and aryl halides.[18]
-
Bulky Biarylphosphine Ligands (e.g., RuPhos, BrettPhos): These state-of-the-art ligands enable the coupling of a vast array of primary and secondary amines, including challenging substrates like ammonia equivalents, with aryl chlorides, bromides, and triflates, often at low catalyst loadings.[8][21] Pre-formed, air-stable precatalysts incorporating these ligands further simplify reaction setup and improve reproducibility.[9]
Table 3: Representative Performance of Pd Catalysts in Buchwald-Hartwig Amination of this compound with Morpholine (Mono-coupling)
| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Notes & Rationale |
| Pd₂(dba)₃ (2 mol%) + BINAP (4 mol%) | NaOt-Bu | Toluene | 100 | ~70-80 | An effective bidentate ligand system, though may require higher temperatures.[18] |
| Pd(OAc)₂ (1 mol%) + RuPhos (2 mol%) | K₃PO₄ | Dioxane | 80 | >95 | A highly general and active catalyst system for C-N coupling.[8] |
| tBuBrettPhos Pd G3 Precatalyst (1 mol%) | LHMDS | THF | 60 | >95 | A modern, air-stable precatalyst that generates the active L₁Pd⁰ species readily, allowing for mild conditions.[9][21] |
Yields are illustrative and based on typical outcomes for similar heterocyclic substrates.[21]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational catalyst selection and troubleshooting. The generally accepted cycle for the Suzuki-Miyaura reaction involves three key stages.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published "Ethyl 2,5-dibromothiazole-4-carboxylate" Syntheses: A Comparative Guide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a critical assessment of the synthetic routes to Ethyl 2,5-dibromothiazole-4-carboxylate, a key intermediate in pharmaceutical research. This document delves into the reproducibility of published methods, offering a comparative analysis of direct bromination and Sandmeyer reaction pathways.
This compound is a vital building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry necessitates reliable and reproducible synthetic protocols. This guide aims to provide an in-depth analysis of the available literature, comparing the methodologies, and offering insights into the potential challenges and reproducibility of each approach.
Synthetic Strategies: A Comparative Overview
Two principal synthetic strategies for this compound have been identified in the literature: direct bromination of a thiazole precursor and a multi-step approach involving a Sandmeyer reaction.
Method 1: Direct Bromination of Ethyl 2-aminothiazole-4-carboxylate
This approach involves the direct introduction of two bromine atoms onto the thiazole ring of Ethyl 2-aminothiazole-4-carboxylate. The use of copper(II) bromide as a brominating agent has been reported.[1]
Expertise & Experience: The rationale behind using a copper(II) salt lies in its ability to act as a catalyst and a source of bromine, facilitating the electrophilic substitution on the electron-rich thiazole ring. The amino group at the 2-position is a strong activating group, directing bromination to the 5-position. However, achieving selective dibromination can be challenging, often leading to a mixture of mono- and di-brominated products, which necessitates careful control of reaction conditions and efficient purification. One study reports the formation of this compound as a side product during the synthesis of the mono-brominated analogue, which was then isolated via column chromatography.
Trustworthiness: The reproducibility of this method can be variable and is highly dependent on the precise control of stoichiometry and reaction time. Over-bromination or incomplete reaction can lead to a complex product mixture, making purification difficult and lowering the overall yield of the desired product. The isolation of the dibrominated compound as a byproduct suggests that a dedicated, optimized procedure for its synthesis as the main product is not well-established in the reviewed literature.
Experimental Protocol (Based on available literature[1]):
-
Starting Material Synthesis (Ethyl 2-aminothiazole-4-carboxylate):
-
A mixture of ethyl bromopyruvate and thiourea is stirred in ethanol at reflux.
-
After cooling, the reaction mixture is basified with ammonium hydroxide.
-
The product is purified by recrystallization.
-
-
Dibromination:
-
To a solution of Ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., acetonitrile), copper(II) bromide is added.
-
The reaction mixture is stirred, likely at an elevated temperature, for a specified period. Note: Precise conditions for maximizing the dibrominated product are not explicitly detailed in the available literature.
-
The crude product is obtained after an aqueous workup.
-
Purification is achieved by column chromatography (e.g., 15% ethyl acetate/hexane).
-
Data Presentation:
| Parameter | Direct Bromination |
| Starting Material | Ethyl 2-aminothiazole-4-carboxylate |
| Key Reagents | Copper(II) bromide |
| Reported Yield | Not explicitly reported as a primary synthesis; obtained as a byproduct. |
| Purification | Column Chromatography |
| Characterization | 1H NMR: δ 4.40 (q, 2H), 1.39 (t, 3H) ppm; 13C NMR: δ 159.55, 143.73, 135.62, 118.76, 61.97, 14.13 ppm |
Mandatory Visualization:
Caption: Workflow for the Direct Bromination Synthesis.
Method 2: Sandmeyer Reaction Approach (Proposed)
This proposed route involves the initial synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom. While a direct protocol for this specific transformation is not available, a published procedure for the analogous iodination reaction provides a strong basis for a reproducible method.[2]
Expertise & Experience: The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to a halide.[3] The key is the formation of a diazonium salt from the amine using a nitrite source under acidic conditions. This intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield the aryl bromide. This method offers a more controlled, stepwise approach to introducing the second bromine atom, potentially leading to a cleaner reaction profile and easier purification compared to direct dibromination. The primary challenge lies in the stability of the diazonium salt, which often requires low temperatures for its formation and subsequent reaction.
Trustworthiness: The reproducibility of the Sandmeyer reaction is generally considered to be high, provided that the reaction conditions, particularly temperature, are carefully controlled. The proposed protocol is based on a closely related and well-documented iodination reaction, lending confidence to its potential success. However, without direct experimental validation for the bromination of this specific substrate, this remains a well-reasoned but theoretical approach.
Experimental Protocol (Proposed, based on an analogous iodination[2]):
-
Starting Material Synthesis (Ethyl 2-amino-5-bromothiazole-4-carboxylate):
-
This intermediate would first need to be synthesized, likely through the controlled mono-bromination of Ethyl 2-aminothiazole-4-carboxylate.
-
-
Sandmeyer Reaction:
-
To a stirred solution of Ethyl 2-amino-5-bromothiazole-4-carboxylate in a mixture of phosphoric acid and nitric acid at 0 °C, an aqueous solution of sodium nitrite is added dropwise.
-
The resulting mixture is stirred at 0 °C for 1 hour to form the diazonium salt.
-
This solution is then added to a solution of copper(I) bromide in hydrobromic acid.
-
The reaction is allowed to proceed, likely with warming to room temperature or slightly above, until the evolution of nitrogen gas ceases.
-
The product is extracted, and the organic layer is washed and dried.
-
Purification would likely be achieved through column chromatography.
-
Data Presentation:
| Parameter | Sandmeyer Reaction (Proposed) |
| Starting Material | Ethyl 2-amino-5-bromothiazole-4-carboxylate |
| Key Reagents | Sodium nitrite, Copper(I) bromide, HBr |
| Reported Yield | Not available for this specific reaction. |
| Purification | Column Chromatography (predicted) |
| Characterization | Expected to be consistent with the data from the direct bromination method. |
Mandatory Visualization:
Caption: Proposed Workflow for the Sandmeyer Reaction Synthesis.
Assessment of Reproducibility and Recommendations
Based on the available literature, the synthesis of this compound presents certain reproducibility challenges.
-
The direct bromination method, while seemingly straightforward, appears to lack a well-optimized and reported procedure for selectively producing the dibrominated product in high yield. The formation of this compound as a byproduct suggests that achieving high purity and yield may be difficult without extensive purification, potentially impacting the reproducibility of the process on a larger scale.
-
The Sandmeyer reaction approach, although currently proposed based on an analogous transformation, offers a more controlled and potentially more reproducible route. The stepwise nature of this synthesis allows for better control over the introduction of the second bromine atom, which could lead to a cleaner product profile and a more reliable outcome.
For researchers requiring a reliable and reproducible synthesis of this compound, the following recommendations are made:
-
Optimization of the Direct Bromination: A systematic study of the direct bromination of Ethyl 2-aminothiazole-4-carboxylate is warranted. Investigating the effects of solvent, temperature, reaction time, and the stoichiometry of copper(II) bromide could lead to a more selective and higher-yielding protocol.
-
Validation of the Sandmeyer Reaction: The proposed Sandmeyer reaction protocol should be experimentally validated. This would involve the synthesis of the Ethyl 2-amino-5-bromothiazole-4-carboxylate precursor and the subsequent diazotization and bromination under the proposed conditions. This route holds significant promise for a more robust and reproducible synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2013163279A1 - Imidazothiadiazole and imidazopyrazine derivatives as protease activated receptor 4 (par4) inhibitors for treating platelet aggregation - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,5-dibromothiazole-4-carboxylate
Welcome to your essential guide for the safe and compliant disposal of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No. 208264-60-2). As researchers and drug development professionals, our work extends beyond the bench; it includes a steadfast commitment to safety and environmental stewardship. This document provides a procedural, step-by-step framework for managing this compound's waste stream, grounded in established safety protocols and regulatory compliance. The causality behind each step is explained to ensure a deep, working knowledge of safe laboratory practices.
Core Principles: Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a cautious approach. As a dibrominated organic solid, it must be treated as hazardous waste. The presence of bromine atoms means it is classified as a halogenated organic compound , which dictates a specific disposal pathway separate from non-halogenated chemical waste.[1][2]
Improper disposal, such as drain disposal or mixing with regular trash, is strictly prohibited by regulations like the Resource Conservation and Recovery Act (RCRA) and can lead to environmental contamination and significant legal penalties.[3] The primary disposal route for halogenated compounds is typically high-temperature incineration to ensure the complete and safe destruction of the molecule, preventing the formation of toxic byproducts like dioxins and furans.[4]
Key Chemical Data Summary
For quick reference, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 208264-60-2 | [5] |
| Molecular Formula | C₆H₅Br₂NO₂S | [5] |
| Molecular Weight | 314.98 g/mol | [5] |
| Physical Form | Solid | [5] |
| Storage Class | 11 - Combustible Solids | [5] |
| Waste Classification | Halogenated Organic Hazardous Waste | [1] |
Pre-Disposal Protocol: In-Lab Waste Collection & Segregation
Effective disposal begins at the point of generation. Rigorous in-lab procedures are critical to prevent accidental mixing of waste streams and to ensure the safety of all personnel.
Step 1: Designate a Satellite Accumulation Area (SAA)
All laboratories generating hazardous waste must establish a designated SAA.[6] This area should be at or near the point of waste generation and under the control of the laboratory personnel. The SAA must be inspected weekly for any signs of leakage or container degradation.[6]
Step 2: Select the Correct Waste Container
-
Compatibility is Key: Use only containers made of materials chemically compatible with this compound and any solvents it may be mixed with. High-density polyethylene (HDPE) or glass containers with screw caps are typically appropriate.[6]
-
Condition and Closure: The container must be in good condition, free from cracks or deterioration, and equipped with a secure, leak-proof closure.[3] The cap must be kept closed at all times except when actively adding waste.[1][6] This is not merely a suggestion but a regulatory mandate to prevent the release of volatile compounds. Disposal by evaporation is strictly forbidden.[6][7]
Step 3: Segregate and Label Waste Streams
This is the most critical step in the pre-disposal process.
-
Halogenated vs. Non-Halogenated: Maintain a dedicated waste container specifically for "Halogenated Organic Waste." [1] Never mix halogenated compounds like this compound with non-halogenated solvent waste.[8] This segregation is crucial because the disposal methods for these two streams are different and mixing them increases disposal costs and complexity.
-
Labeling: Before adding the first drop of waste, the container must be clearly and accurately labeled. The label must include:
Step-by-Step Disposal Workflow
The following diagram and procedural steps outline the complete lifecycle for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Generation: Collect any solid residue of this compound, or solutions containing it, for disposal. This also includes contaminated materials such as gloves, weigh boats, or paper towels.
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Transfer to Waste Container: Carefully transfer the waste into the designated and pre-labeled "Halogenated Organic Waste" container. Use a funnel for liquids to avoid contaminating the exterior of the container.[8] Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
Secure and Store: Tightly close the container cap. Place the container in your designated Satellite Accumulation Area (SAA), ensuring it is away from incompatible materials like strong oxidizing agents.[11]
-
Request Waste Pickup: Once the container is full (or if it has been in the SAA for close to the maximum allowed time, typically six to twelve months depending on regulations), submit a hazardous waste collection request to your institution's Environmental Health & Safety (EH&S) department or equivalent authority.[3][7] Do not transport hazardous waste yourself.[7]
-
Documentation: Your EH&S department will handle the final packaging, manifesting, and shipping of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all local and federal regulations.
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is paramount.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[11]
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up and place it into your labeled hazardous waste container for disposal.[11] Avoid creating dust. Ensure you are wearing appropriate PPE.
-
Large Spills: For large spills, evacuate the immediate area and contact your institution's emergency response line or EH&S department immediately.[1]
This guide provides a comprehensive framework for the responsible disposal of this compound. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 208264-60-2 [sigmaaldrich.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. ethz.ch [ethz.ch]
- 9. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Ethyl 2,5-dibromothiazole-4-carboxylate
As laboratory professionals dedicated to advancing scientific discovery, our primary commitment is to a culture of safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of Ethyl 2,5-dibromothiazole-4-carboxylate (CAS No. 208264-60-2). This solid, brominated heterocyclic compound is a valuable reagent in synthetic chemistry; however, its potential hazards necessitate a meticulous and informed approach to its use. This document moves beyond mere procedural lists to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety for you and your team.
Hazard Assessment and Engineering Controls: The First Line of Defense
This compound is classified as an irritant.[1] While comprehensive toxicological data is not fully available, the presence of two bromine atoms on a thiazole ring suggests that prudence is paramount. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon contact or inhalation of its dust.
Your first and most effective line of defense is not personal protective equipment (PPE), but robust engineering controls. These controls are designed to minimize your exposure to the chemical at the source.
-
Fume Hood: All handling of this compound in its solid form or in solution must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to prevent the inhalation of any dust or aerosols that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation. This provides a secondary level of protection in the unlikely event of a containment breach.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[2][3] Familiarize yourself with their location and operation before you begin any work.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to keep you from being exposed, PPE is there to protect you in case of accidental contact. The selection of appropriate PPE is crucial and should be based on a thorough risk assessment.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a suitable barrier against incidental contact. For prolonged handling, consider double-gloving. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against dust particles or splashes from entering the eye.[2] |
| Respiratory Protection | N95-rated dust mask or higher | Recommended when handling larger quantities of the solid or when there is a potential for dust generation. For situations with a higher risk of aerosolization, a respirator with an organic vapor cartridge may be necessary. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Important Note on Glove Selection: While nitrile gloves are generally recommended for incidental contact, the specific breakthrough time for this compound may not be published. If you are engaged in tasks with a high risk of direct or prolonged contact, consult glove manufacturer data for the most appropriate material.
Step-by-Step Handling Protocol
A systematic approach to handling this chemical will significantly reduce the risk of exposure.
-
Preparation:
-
Ensure your work area within the fume hood is clean and uncluttered.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) before retrieving the chemical container.
-
Don your required PPE as outlined in the table above.
-
-
Weighing and Dispensing:
-
Gently tap the container before opening to settle the solid contents and minimize dust puffing.
-
Open the container slowly in the fume hood.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid to a weigh boat or directly into your reaction vessel.
-
Avoid any actions that could generate dust, such as scraping the container aggressively or pouring from a height.
-
Once the desired amount is dispensed, securely close the primary container.
-
-
In Solution:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If the dissolution is exothermic, be prepared for a potential increase in vapor pressure.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood immediately.
-
Decontaminate any reusable equipment.
-
Remove your PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash your hands thoroughly with soap and water after removing your gloves.[2]
-
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is key to mitigating their consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Responsible Stewardship
All waste containing this compound, whether it's the pure compound, contaminated materials (like weigh boats or gloves), or solutions, must be treated as hazardous waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
